PF-04449613
Description
BenchChem offers high-quality PF-04449613 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PF-04449613 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H25N5O3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-(oxan-4-yl)-6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)/t14-/m1/s1 |
InChI Key |
FHBANDDJQJAZOQ-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5 |
Canonical SMILES |
CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Role of PF-04449613 in cGMP Signaling
Executive Summary
PF-04449613 is a highly potent, selective, and brain-penetrant inhibitor of Phosphodiesterase 9A (PDE9A) . Unlike the widely known PDE5 inhibitors (e.g., sildenafil) which regulate nitric oxide (NO)-driven cGMP pools, PF-04449613 targets a distinct, NO-independent cGMP pool often associated with natriuretic peptide signaling and glutamatergic transmission. This guide details the compound's physicochemical properties, mechanistic role in modulating signal transduction in CNS and cardiac tissues, and validated experimental protocols for its application in preclinical research.
Chemical and Pharmacological Profile[2][3][4][5][6][7]
PF-04449613 is utilized primarily as a chemical probe to dissect the specific contributions of PDE9 to cGMP compartmentalization. Its high selectivity allows researchers to isolate PDE9 effects without cross-inhibiting PDE1 or PDE5, a common confounder in non-selective inhibitors.
Physicochemical Properties
| Property | Specification |
| Chemical Name | 6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
| CAS Number | 1236858-52-8 |
| Molecular Formula | C₂₁H₂₅N₅O₃ |
| Molecular Weight | 395.45 g/mol |
| Solubility | DMSO (up to 100 mM); Ethanol (low) |
| Brain Penetrance | High (CSF/Plasma ratio > 0.[1][2]5) |
Potency and Selectivity Data
The following data represents the consensus inhibitory profile established in biochemical assays (using human recombinant enzymes).
| Target | IC₅₀ / K_i | Selectivity Ratio (vs. PDE9A) |
| PDE9A | 22 nM | 1x (Primary Target) |
| PDE1C | > 10,000 nM | > 450x |
| PDE5A | > 10,000 nM | > 450x |
| Dopamine Transporter (DAT) | 110 nM (K_i) | ~5x (Off-target) |
| Na⁺ Channel (Site 2) | 470 nM (K_i) | ~21x (Off-target) |
| CYP2C19 | 1,600 nM | ~72x (Metabolic Liability) |
Critical Insight: While PF-04449613 is highly selective against other PDEs, note the off-target affinity for DAT (Ki = 110 nM). In behavioral studies involving dopaminergic signaling, controls must be included to rule out direct DAT inhibition effects.
Mechanistic Role in cGMP Signaling
PDE9A has the highest affinity for cGMP (K_m ~ 70 nM) among all PDEs but a relatively low V_max. This kinetic profile positions it as a regulator of basal cGMP levels rather than the high-flux cGMP bursts regulated by PDE5.
Compartmentalization: PDE9 vs. PDE5
-
PDE5 Pools: Regulate cGMP generated by NO-sensitive Guanylyl Cyclase (NO-sGC) in the cytosol.
-
PDE9 Pools: Regulate cGMP generated by Natriuretic Peptide Receptors (pGC) or distinct subcellular microdomains (e.g., nuclear envelope, dendritic spines).
In cardiac myocytes, PF-04449613 inhibition of PDE9 enhances cGMP specifically in the vicinity of SERCA2a , leading to phosphorylation of phospholamban (PLB) by Protein Kinase G (PKG). This improves calcium reuptake into the sarcoplasmic reticulum, ameliorating diastolic dysfunction.
Visualization: The PDE9 Signaling Node
The following diagram illustrates the distinct signaling pathway modulated by PF-04449613, highlighting its independence from the NO/PDE5 axis.
Figure 1: PF-04449613 prevents PDE9-mediated hydrolysis of cGMP, potentiating downstream signaling in cardiac (SERCA2a) and neuronal (CREB/GluA1) pathways.
Validated Experimental Protocols
To ensure data integrity, use these specific protocols. The choice of vehicle and timing is critical due to the compound's pharmacokinetic profile.
In Vitro PDE9 Inhibition Assay (Fluorescence Polarization)
This protocol determines the IC50 of PF-04449613 using a competitive fluorescence polarization (FP) immunoassay. This is preferred over radioactive methods for throughput and safety.
Reagents:
-
Recombinant human PDE9A (full length or catalytic domain).
-
FAM-cGMP (Fluorescein-labeled cGMP tracer).[3]
-
IMAP binding reagent (Molecular Devices) or equivalent metal-nanoparticle binding system.
-
Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 0.05% NaN₃, 0.01% Tween-20.
Workflow:
-
Preparation: Dilute PF-04449613 in DMSO to generate a 10-point dose-response curve (Range: 0.1 nM to 10 µM). Final DMSO concentration in assay must be <1%.
-
Enzyme Incubation: Add 5 µL of diluted PF-04449613 to 384-well black microplate. Add 10 µL of PDE9A enzyme (concentration titrated to hydrolyze ~70% substrate in control wells). Incubate for 15 min at Room Temperature (RT).
-
Substrate Addition: Add 5 µL of FAM-cGMP (Final concentration: 100 nM).
-
Reaction: Incubate for 60 minutes at RT.
-
Termination: Add 20 µL of IMAP Binding Reagent. Shake for 30 seconds. Incubate for 60 minutes to allow nanoparticle binding to unhydrolyzed cGMP.
-
Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 520 nm).
-
Analysis: Plot mP (milli-Polarization) vs. log[Inhibitor]. Fit to a 4-parameter logistic equation.
In Vivo Target Engagement: CSF cGMP Quantification
Measuring plasma cGMP is often ineffective due to rapid clearance and noise. Cerebrospinal Fluid (CSF) cGMP is the gold standard biomarker for central PDE9 inhibition.
Animal Model: C57BL/6 Mice or Sprague-Dawley Rats. Dosing:
-
Dose: 3.2 – 10 mg/kg (Subcutaneous).
-
Vehicle: 5% DMSO / 5% Cremophor EL / 90% Saline.[2]
-
Timepoint: Peak effect occurs at 30–60 minutes post-dose.
Step-by-Step Protocol:
-
Administration: Inject PF-04449613 s.c.
-
Anesthesia: At T=60 min, anesthetize deeply with isoflurane.
-
CSF Collection: Expose the cisterna magna. Puncture the dura mater with a glass capillary. Collect 5–10 µL of clear CSF. Critical: Samples contaminated with blood must be discarded as blood PDE activity will degrade cGMP instantly.
-
Stabilization: Immediately eject CSF into tubes containing dry ice or liquid nitrogen to snap freeze.
-
Quantification: Analyze via LC-MS/MS or cGMP ELISA.
-
Expected Result: >2-fold increase in CSF cGMP compared to vehicle control.[2]
-
Experimental Workflow Diagram
Figure 2: Dual-stream validation workflow for confirming PF-04449613 potency and in vivo efficacy.
Therapeutic Applications & Research Context
CNS Disorders (Alzheimer's & Cognitive Enhancement)
PF-04449613 enhances Long-Term Potentiation (LTP) in the hippocampus. By elevating cGMP, it activates the PKG-CREB pathway, which is critical for synaptic consolidation.
-
Key Finding: Reverses learning deficits in scopolamine-induced amnesia models.
-
Differentiation: Unlike PDE5 inhibitors, PF-04449613 improves cognition without significant vascular side effects (e.g., hypotension), as PDE9 is low in vascular smooth muscle.
Heart Failure with Preserved Ejection Fraction (HFpEF)
In HFpEF, nitric oxide bioavailability is often compromised. Since PDE9 regulates a cGMP pool driven by Natriuretic Peptides (not NO), PF-04449613 offers a mechanism to restore cardiac relaxation (lusitropy) independent of the failing NO pathway.
-
Mechanism: Prevents maladaptive hypertrophy by inhibiting the Calcineurin/NFAT pathway via cGMP/PKG activation.
Sickle Cell Disease (SCD)
PDE9 is highly expressed in hematopoietic cells (neutrophils, reticulocytes).
-
Application: Inhibition increases cGMP, which induces Fetal Hemoglobin (HbF) expression. HbF inhibits the polymerization of Sickle Hemoglobin (HbS).
-
Note: While PF-04449613 validates this mechanism, newer analogues (e.g., IMR-687) are preferred for clinical translation due to lower CNS penetrance (reducing potential neurological side effects in non-CNS indications).
References
-
Kleiman, R. J., et al. (2012). "Phosphodiesterase 9A regulates central cGMP and modulates responses to cholinergic and monoaminergic perturbation in vivo." Journal of Pharmacology and Experimental Therapeutics. Link
-
Lee, D. I., et al. (2015). "Phosphodiesterase 9A controls nitric-oxide-independent cGMP and hypertrophic heart disease." Nature. Link
-
R&D Systems. "PF-04449613 Product Datasheet & Biological Activity." Bio-Techne. Link
-
McRiner, A. J., et al. (2021). "Positive inotropic effect of phosphodiesterase type 9 inhibitor PF-04449613 in rats and its underlying mechanism." Acta Physiologica Sinica. Link
-
Almeida, C. B., et al. (2020). "cGMP modulation therapeutics for sickle cell disease." Experimental Biology and Medicine.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cGMP modulation therapeutics for sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PF-04449613: A Selective Phosphodiesterase 9 (PDE9) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pursuit of Precision in cGMP Signaling
The cyclic guanosine monophosphate (cGMP) signaling pathway is a cornerstone of cellular communication, governing a vast array of physiological processes from synaptic plasticity to cardiovascular homeostasis. The enzymes that orchestrate the termination of this signaling cascade, phosphodiesterases (PDEs), have consequently emerged as critical targets for therapeutic intervention. Among these, PDE9 stands out for its exceptionally high affinity for cGMP, positioning it as a key regulator of intracellular cGMP levels. This guide provides a comprehensive technical overview of PF-04449613, a potent and selective inhibitor of PDE9, intended to equip researchers and drug development professionals with the foundational knowledge to explore its therapeutic potential.
The Central Role of PDE9 in Cellular Signaling
To appreciate the significance of PF-04449613, we must first understand the function of its target. Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, namely cAMP and cGMP. The PDE superfamily is divided into 11 families, each with distinct substrate specificities and tissue distribution. While some PDEs, like PDE4, PDE7, and PDE8, are specific for cAMP, others, including PDE5, PDE6, and PDE9, are cGMP-specific. A third group, comprising PDE1, PDE2, PDE3, PDE10, and PDE11, can hydrolyze both cyclic nucleotides.
PDE9A, the most studied isoform of the PDE9 family, exhibits the highest affinity for cGMP among all PDEs, with a Michaelis constant (Km) in the low nanomolar range. This remarkable affinity suggests that PDE9A is a crucial regulator of basal cGMP levels, acting as a "gatekeeper" of cGMP signaling. Its expression in various tissues, including the brain, heart, and kidneys, underscores its broad physiological importance.
The cGMP signaling pathway, modulated by PDE9, is integral to numerous cellular functions. In the central nervous system, it is critically involved in synaptic plasticity, learning, and memory. In the cardiovascular system, it mediates vasodilation and cardioprotective effects. Dysregulation of this pathway has been implicated in a range of pathologies, from neurodegenerative disorders to heart failure, making PDE9 an attractive therapeutic target.
PF-04449613: A Profile of a Selective PDE9 Inhibitor
PF-04449613, with the chemical name 6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and CAS number 1236858-52-8, is a potent and highly selective inhibitor of PDE9A[1].
Potency and Selectivity
PF-04449613 demonstrates a high affinity for PDE9A, with a reported half-maximal inhibitory concentration (IC50) of 22 nM[2]. This potency is critical for achieving therapeutic efficacy at low concentrations, thereby minimizing off-target effects.
The selectivity of a pharmacological inhibitor is paramount to its safety and therapeutic window. PF-04449613 exhibits remarkable selectivity for PDE9A. It has been shown to be over 1000-fold more selective for PDE9A than for a panel of 79 other non-PDE targets. However, some off-target activity has been noted at higher concentrations.
| Target | IC50 / Ki |
| PDE9A | 22 nM (IC50) |
| Cytochrome P450 2C19 | 1600 nM (IC50) |
| Dopamine Transporter | 110 nM (Ki) |
| µ-opioid Receptor | 3500 nM (Ki) |
| Sodium Channel Binding Site 2 | 470 nM (Ki) |
| Table 1: Selectivity Profile of PF-04449613. |
While a comprehensive selectivity panel against all other PDE families is not publicly available, the high degree of selectivity against a broad range of other receptors and enzymes underscores its specificity for PDE9A.
Pharmacokinetic Properties
Detailed pharmacokinetic data for PF-04449613 in humans is not extensively published. However, preclinical studies in rodents provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Subcutaneous administration of PF-04449613 in mice leads to a dose-dependent increase in cerebral cGMP levels within 30 minutes, with doses ranging from 1 mg/kg to 32 mg/kg[1]. The peak effect on cGMP levels is observed between 30 and 60 minutes after administration, with levels gradually returning to baseline after a few hours[1]. This pharmacokinetic profile suggests a relatively rapid onset and a duration of action suitable for various therapeutic regimens.
Preclinical Efficacy: A Multifaceted Therapeutic Potential
The selective inhibition of PDE9 by PF-04449613 has been explored in a variety of preclinical models, revealing its potential in treating a range of disorders.
Neuroscience: Enhancing Synaptic Plasticity and Cognition
The role of the cGMP pathway in learning and memory has prompted extensive investigation into the effects of PF-04449613 on cognitive function. In vivo two-photon microscopy in mice has demonstrated that administration of PF-04449613 increases calcium activity in dendrites and dendritic spines of pyramidal neurons in the motor cortex[1].
Chronic treatment with PF-04449613 has been shown to increase dendritic spine formation and elimination, key processes in synaptic plasticity[1]. Furthermore, in a rotarod motor training paradigm, mice treated with PF-04449613 exhibited increased formation and survival of new spines, which correlated with improved performance in the motor learning task[1]. These findings strongly suggest that by elevating cGMP levels, PF-04449613 can enhance synaptic plasticity and facilitate learning and memory[1].
Cardiovascular Disease: A Positive Inotropic Effect
In the cardiovascular system, PF-04449613 has demonstrated a positive inotropic effect in rats. Intraperitoneal administration of 5.5 mg/kg of PF-04449613 resulted in a significant increase in stroke work, cardiac output, and ejection fraction, while decreasing end-systolic and end-diastolic volumes[3]. These effects are attributed to the enhancement of sarcoplasmic reticulum Ca2+-ATPase-2a (SERCA2a) activity, leading to increased amplitude of sarcoplasmic reticulum Ca2+ transients[3].
Metabolic Disorders: Targeting Obesity and Cardiometabolic Syndrome
Preclinical studies in mice with diet-induced obesity have shown that PF-04449613 can reduce body fat by stimulating mitochondrial activity in both brown and white adipose tissue. This leads to an improvement in the symptoms of cardiometabolic syndrome.
Clinical Development Landscape
While specific clinical trial data for PF-04449613 is limited in the public domain, studies on other selective PDE9A inhibitors, such as PF-04447943, provide valuable insights into the potential clinical utility and safety of this drug class.
A Phase Ib randomized, placebo-controlled study of PF-04447943 in patients with stable sickle cell disease demonstrated that the drug was generally well-tolerated, both with and without co-administration of hydroxyurea[4]. The study also showed pharmacodynamic effects suggestive of a protective role against vaso-occlusion, a major complication of sickle cell disease[4]. Common adverse events reported were headache, dizziness, and fatigue[4].
Experimental Protocols for the Characterization of PF-04449613
For researchers aiming to investigate the properties of PF-04449613, the following experimental workflows provide a detailed starting point.
PDE9A Enzymatic Inhibition Assay
This protocol outlines a fluorescence polarization (FP)-based assay to determine the IC50 of PF-04449613 against PDE9A.
Materials:
-
Recombinant human PDE9A enzyme
-
FAM-labeled cGMP substrate
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
PF-04449613
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of PF-04449613 in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant PDE9A enzyme in cold assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Setup: To a 384-well plate, add 5 µL of the diluted PF-04449613 solutions or controls (DMSO for 100% activity, a known potent inhibitor for 0% activity).
-
Enzyme Addition: Add 10 µL of the diluted PDE9A enzyme solution to each well, except for the "no enzyme" control wells. To these, add 10 µL of assay buffer.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of the FAM-labeled cGMP substrate solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection: Stop the reaction by adding a binding agent that preferentially binds to the phosphorylated product (if using an IMAP-based kit) or read the fluorescence polarization directly.
-
Data Analysis: Calculate the percent inhibition for each concentration of PF-04449613 and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular cGMP Measurement Assay
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring changes in intracellular cGMP levels in response to PF-04449613.
Materials:
-
Cell line of interest (e.g., HEK293 cells)
-
Cell culture medium and supplements
-
PF-04449613
-
A cGMP-inducing agent (e.g., a nitric oxide donor like SNP or a natriuretic peptide)
-
HTRF cGMP assay kit (containing cGMP-d2 and anti-cGMP-cryptate)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed the cells in a 384-well white plate at an optimized density and incubate overnight.
-
Compound Treatment: The next day, replace the medium with a stimulation buffer. Add PF-04449613 at various concentrations and pre-incubate for a specified time (e.g., 30 minutes).
-
cGMP Induction: Add the cGMP-inducing agent to the wells and incubate for a time determined by the kinetics of cGMP production in your cell line.
-
Cell Lysis and Detection: Add the HTRF lysis buffer containing the cGMP-d2 and anti-cGMP-cryptate reagents to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for cell lysis and the formation of the HTRF complex.
-
Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and use a cGMP standard curve to determine the concentration of cGMP in each sample.
Conclusion and Future Directions
PF-04449613 stands as a powerful and selective tool for the pharmacological interrogation of the PDE9-cGMP signaling pathway. Its robust preclinical efficacy in models of cognitive dysfunction, cardiovascular disease, and metabolic disorders highlights the broad therapeutic potential of PDE9 inhibition. While the clinical development of PF-04449613 itself is not extensively documented in the public domain, the promising safety and efficacy signals from related PDE9A inhibitors in clinical trials for conditions like sickle cell disease provide a strong rationale for continued investigation.
Future research should focus on elucidating the complete selectivity profile of PF-04449613 across all PDE families and obtaining comprehensive pharmacokinetic and brain penetration data in humans. Furthermore, well-designed clinical trials are needed to translate the compelling preclinical findings into tangible therapeutic benefits for patients with a range of unmet medical needs. The continued exploration of PF-04449613 and other selective PDE9 inhibitors holds the promise of ushering in a new era of precision medicine targeting the cGMP signaling cascade.
References
-
Zhang, Y., et al. (2018). The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning. Journal of Neuroscience Research, 96(9), 1545-1558. [Link]
- Kleiman, R. J., et al. (2012). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Journal of Pharmacology and Experimental Therapeutics, 343(3), 634-645.
-
Kutlar, A., et al. (2019). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. Clinical and Translational Science, 12(2), 153-162. [Link]
-
Li, J., et al. (2021). [Positive inotropic effect of phosphodiesterase type 9 inhibitor PF-04449613 in rats and its underlying mechanism]. Sheng li xue bao : [Acta physiologica Sinica], 73(2), 205–212. [Link]
- Lee, D. I., et al. (2015). Inhibition of phosphodiesterase-9 reduces obesity and cardiometabolic syndrome in mice.
-
Patsnap Synapse. PF-04449613 - Drug Targets, Indications, Patents. [Link]
-
Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(21), 9045-9054. [Link]
-
BPS Bioscience. PDE9A Assay Kit. [Link]
-
Zhang, Y., et al. (2018). The Phosphodiesterase 9 Inhibitor PF-04449613 Promotes Dendritic Spine Formation and Performance Improvement after Motor Learning. Developmental Neurobiology, 78(9), 859-872. [Link]
-
Methawasin, M., et al. (2021). Phosphodiesterase 9 Inhibition in Models of HFpEF: Should We Focus on the Positive or the Negative?. Circulation: Heart Failure, 14(5), e008320. [Link]
-
Bobin, P., et al. (2021). PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression: A Mechanistic and Therapeutic Review. International Journal of Molecular Sciences, 22(21), 11849. [Link]
Sources
- 1. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-04449613 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. sicklecellanemianews.com [sicklecellanemianews.com]
An In-Depth Guide to the In Vivo Pharmacokinetics of PF-04449613 (Glasdegib)
This technical guide provides a comprehensive overview of the in vivo pharmacokinetic (PK) profile of PF-04449613, also known as glasdegib (marketed as Daurismo™). Designed for researchers, clinical pharmacologists, and drug development professionals, this document synthesizes critical data on the absorption, distribution, metabolism, and excretion (ADME) of glasdegib, elucidating the scientific rationale behind its clinical application and dosing recommendations.
Introduction: Targeting the Hedgehog Pathway in Oncology
Glasdegib (PF-04449613) is a potent, orally administered small-molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of this pathway is implicated in the pathogenesis and survival of cancer stem cells in various malignancies, including acute myeloid leukemia (AML).[1][2] Glasdegib's mechanism of action involves binding to SMO, which blocks the signaling cascade and ultimately inhibits the growth and survival of cancer cells.[1] It is approved in combination with low-dose cytarabine for treating newly diagnosed AML in adult patients who are ineligible for intensive induction chemotherapy.[3] A thorough understanding of its pharmacokinetic properties is paramount for optimizing therapeutic efficacy while minimizing toxicity.
Absorption: From Oral Administration to Systemic Circulation
The clinical utility of an oral therapeutic agent begins with its efficient absorption into the bloodstream. Glasdegib is administered as a film-coated tablet and exhibits predictable absorption characteristics.
-
Bioavailability and Tmax : Following oral administration, glasdegib is well-absorbed, with an absolute bioavailability of approximately 77%.[4][5] Peak plasma concentrations (Tmax) are typically reached rapidly, with a median time of 1.3 to 1.8 hours at steady-state after a 100 mg daily dose.[6] A human absorption, distribution, metabolism, and excretion (ADME) study using a radiolabeled 100 mg oral dose found that peak plasma concentrations of both glasdegib and total radioactivity occurred at 0.75 hours post-dose.[7]
-
Dose Proportionality : Pharmacokinetic studies have demonstrated that glasdegib exhibits dose-proportional increases in exposure (both Cmax and AUC) over a wide dose range from 5 mg to 600 mg once daily.[2][6]
-
Food Effect : There is no notable food effect on the exposure of glasdegib.[6] This finding provides flexibility in clinical practice, allowing the drug to be administered with or without food, which can enhance patient adherence.[6]
Distribution: Tissue Penetration and Protein Binding
Once absorbed, the distribution profile of a drug dictates its availability at the target site versus off-target tissues.
-
Plasma Protein Binding : Glasdegib is moderately to highly bound to plasma proteins, with less than 10% of the drug circulating in its unbound, pharmacologically active form.[8] This high degree of binding can influence its volume of distribution and clearance rate.
-
Volume of Distribution : Population PK analysis revealed a large apparent peripheral volume of distribution (279.2 L), indicating extensive distribution into tissues.[9][10] The apparent central volume of distribution was estimated to be 3.32 L.[9][10]
Metabolism: The Central Role of CYP3A4
Metabolism is the primary clearance pathway for glasdegib, a critical factor that governs its potential for drug-drug interactions (DDIs).
-
Primary Metabolic Pathways : Glasdegib is extensively cleared through oxidative metabolism in the liver.[8] A radiolabeled human ADME study identified hydroxylation, N-desmethylation, and N-glucuronidation as the main primary metabolic pathways.[8][11]
-
Key Enzymes : In vitro and clinical DDI studies have unequivocally identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for glasdegib's biotransformation.[8][12][13] Minor contributions from CYP2C8 and UGT1A9 have also been noted in vitro.
-
Circulating Components : Following a single 100 mg oral dose of [14C]glasdegib, the unchanged parent drug was the major circulating component, accounting for 69% of the total radioactivity in plasma.[7] The two most abundant metabolites were an N-desmethyl metabolite (8% of circulating radioactivity) and an N-glucuronide metabolite (7% of circulating radioactivity).[7] No active metabolites have been detected in plasma.
The heavy reliance on CYP3A4 for clearance is a cornerstone of glasdegib's clinical pharmacology. This dependency makes it susceptible to significant interactions with other drugs that inhibit or induce this enzyme.
Excretion: Balancing Renal and Fecal Routes
The body eliminates glasdegib and its metabolites through both urine and feces.
-
Routes of Elimination : A mass balance study showed that after a single 100 mg oral dose of radiolabeled glasdegib, a mean of 91% of the administered radioactivity was recovered in the excreta.[7] The elimination was nearly evenly split, with 49% of the dose recovered in urine and 42% in feces.[7]
-
Unchanged Drug Excretion : Unchanged glasdegib accounted for a significant portion of the excreted drug, representing 17% of the administered dose in urine and 20% in feces.[7]
-
Elimination Half-Life : The mean elimination half-life (t½) at the clinical dose of 100 mg once daily is approximately 17.4 hours.[6][8] This allows for convenient once-daily dosing, with steady-state plasma levels achieved by day 8 of continuous administration.[6]
Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for glasdegib, providing a quantitative snapshot of its behavior in the human body.
| Parameter | Value | Clinical Implication |
| Tmax (Time to Peak) | ~0.75 - 1.8 hours[6][7] | Rapid absorption after oral dosing. |
| Absolute Bioavailability | ~77%[4][5] | Good oral absorption and systemic exposure. |
| Elimination Half-life (t½) | ~17.4 hours[6][8] | Supports once-daily dosing regimen. |
| Apparent Clearance (CL/F) | ~6.27 L/h[9][10] | Reflects the rate of drug removal from the body. |
| Apparent Volume of Distribution (Vd/F) | ~282 L[9][10] | Indicates extensive distribution into tissues. |
| Primary Metabolism | CYP3A4[12][13] | High potential for drug-drug interactions. |
| Primary Excretion Routes | Urine (~49%) & Feces (~42%)[7] | Balanced elimination pathways. |
Factors Influencing Pharmacokinetics & Clinical Considerations
Understanding factors that alter drug exposure is crucial for safe and effective use.
-
Drug-Drug Interactions (DDIs) :
-
CYP3A4 Inhibitors : Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, posaconazole) can significantly increase glasdegib plasma concentrations, heightening the risk of adverse reactions, including QTc interval prolongation.[5][13][14] Alternative therapies that are not strong CYP3A4 inhibitors should be considered.[14]
-
CYP3A4 Inducers : Conversely, strong CYP3A4 inducers (e.g., rifampin) can decrease glasdegib concentrations by up to 70%, potentially reducing its efficacy.[15] Moderate inducers (e.g., efavirenz) are also predicted to cause a substantial decrease in exposure.[15] Therefore, concomitant use with strong and moderate CYP3A4 inducers should be avoided.[5][15]
-
-
Intrinsic Factors : Population pharmacokinetic analyses have shown that age, sex, race, and body weight do not have a clinically meaningful effect on the pharmacokinetics of glasdegib.[6][9]
-
Organ Impairment :
-
Renal Impairment : Mild-to-moderate renal impairment does not have a clinically significant effect on glasdegib PK.[6] However, patients with severe renal impairment should be monitored for an increased risk of adverse events.[14]
-
Hepatic Impairment : Mild hepatic impairment has no clinically meaningful impact.[6] The effect of moderate to severe hepatic impairment on glasdegib pharmacokinetics is not fully established.[6] A study showed that exposure was slightly increased in moderate impairment but decreased in severe impairment compared to subjects with normal function.[16]
-
In Vivo Experimental Protocol: A Human ADME Study
To definitively characterize the fate of a drug in the body, a human radiolabeled mass balance study is the gold standard. The following protocol outlines the essential steps for such a study, designed to provide unambiguous data on the ADME of a compound like glasdegib.
Objective : To determine the routes of excretion, mass balance, and metabolic profile of [14C]glasdegib in healthy volunteers.
Methodology :
-
Subject Selection & Screening :
-
Enroll a small cohort (e.g., 6-8) of healthy male subjects to avoid confounding variables related to pregnancy.
-
Conduct comprehensive health screening, including physical examination, ECG, and clinical laboratory tests (hematology, chemistry, urinalysis).
-
Obtain informed consent, ensuring full disclosure of procedures and risks associated with radiation exposure.
-
-
Dosing & Administration :
-
Subjects are admitted to a clinical research unit and acclimated.
-
A single oral dose of 100 mg glasdegib containing a tracer amount of [14C]glasdegib (e.g., 100 µCi) is administered with water after an overnight fast.
-
Rationale: Using a radiolabel allows for the tracking of all drug-related material (parent drug and all metabolites) without needing to develop individual bioanalytical methods for each metabolite.
-
-
Sample Collection :
-
Blood/Plasma : Collect serial blood samples into tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose and at numerous time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144 hours).
-
Urine & Feces : Collect all urine and feces separately in predefined intervals (e.g., 0-12h, 12-24h, 24-48h, etc.) until radioactivity in excreta is negligible (<1% of the dose in consecutive 24h samples).
-
Rationale: Dense plasma sampling around Tmax captures absorption and distribution phases, while extended sampling captures the full elimination phase. Complete collection of excreta is vital for calculating mass balance.
-
-
Sample Analysis :
-
Total Radioactivity Measurement : Analyze aliquots of plasma, whole blood, urine, and homogenized feces for total radioactivity using liquid scintillation counting (LSC).
-
Metabolite Profiling & Identification : Pool plasma and excreta samples by time point. Use liquid chromatography with tandem mass spectrometry (LC-MS/MS) and online radioactivity detection to separate and quantify the parent drug and its metabolites.
-
Structural Elucidation : Use high-resolution mass spectrometry (HRMS) and NMR (if sufficient material is isolated) to identify the chemical structures of the observed metabolites.
-
-
Pharmacokinetic & Data Analysis :
-
Calculate PK parameters (Cmax, Tmax, AUC, t½) for both the parent drug (from LC-MS/MS data) and total radioactivity (from LSC data).
-
Determine the mass balance by summing the total radioactivity recovered in urine and feces as a percentage of the administered dose.
-
Quantify the contribution of each excretion route.
-
Characterize the metabolic profile by calculating the percentage of each metabolite relative to the total radioactivity in plasma and excreta.
-
Conclusion
PF-04449613 (glasdegib) possesses a well-characterized pharmacokinetic profile suitable for its clinical use as an oral, once-daily therapy. It is rapidly absorbed, extensively distributed, and cleared primarily via hepatic metabolism mediated by CYP3A4. Its balanced excretion through both renal and fecal pathways concludes its transit. The most critical aspect for practicing scientists and clinicians is the profound influence of CYP3A4 modulators on glasdegib exposure. This necessitates careful review of concomitant medications to avoid significant drug-drug interactions, ensuring that plasma concentrations are maintained within the therapeutic window to maximize efficacy against AML while mitigating the risk of toxicity.
References
-
Norsworthy, K. J., Luo, L., & Kluetz, P. G. (2019). FDA Approval Summary: Glasdegib for Newly Diagnosed Acute Myeloid Leukemia. Clinical Cancer Research, 25(19), 5705–5709. [Link]
-
Tudor, Y., Martin, P. D., & LaBadie, R. R. (2021). Pharmacokinetics and Safety of Glasdegib in Participants With Moderate/Severe Hepatic Impairment: A Phase I, Single‐Dose, Matched Case‐Control Study. The Journal of Clinical Pharmacology, 61(4), 493–501. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of ICH glasdegib and di-HCl glasdegib. [Link]
-
Zhang, C., Liu, J., & Zhang, H. (2018). The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning. Developmental Neurobiology, 78(9), 859–872. [Link]
-
HealthTree Foundation for Acute Myeloid Leukemia. (n.d.). glasdegib Treatment Details. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Glasdegib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
U.S. Food and Drug Administration. (2017). NDA 210656 Medical Review. [Link]
-
Zeidan, A. M., & Podoltsev, N. A. (2019). Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia. The Oncologist, 24(9), 1167–1176. [Link]
-
Johnson, M., Johnson, T. R., & LaBadie, R. R. (2019). Metabolism, excretion and pharmacokinetics of [14C]glasdegib (PF-04449913) in healthy volunteers following oral administration. Xenobiotica, 49(12), 1469–1477. [Link]
-
Martin, P. D., LaBadie, R. R., & Benhadji, K. A. (2020). Population Pharmacokinetics of Glasdegib in Patients With Advanced Hematologic Malignancies and Solid Tumors. The Journal of Clinical Pharmacology, 60(5), 625–634. [Link]
-
U.S. Food and Drug Administration. (2018). NDA 210656 Clinical Pharmacology Review. [Link]
-
Martin, P. D., LaBadie, R. R., & Benhadji, K. A. (2020). Population Pharmacokinetics of Glasdegib in Patients With Advanced Hematologic Malignancies and Solid Tumors. The Journal of Clinical Pharmacology, 60(5), 625–634. [Link]
-
Pfizer Inc. (2020). Physiologically Based Pharmacokinetic Modeling of the Drug-Drug Interaction Between CYP3A4 Substrate Glasdegib and Moderate CYP3A4 Inducers in Lieu of a Clinical Study. CPT: Pharmacometrics & Systems Pharmacology, 9(7), 398–407. [Link]
-
National Center for Biotechnology Information. (2018). The Phosphodiesterase 9 Inhibitor PF-04449613 Promotes Dendritic Spine Formation and Performance Improvement after Motor Learning. Developmental Neurobiology. [Link]
-
Vey, N., & Cliquennois, M. (2021). Update on glasdegib in acute myeloid leukemia – broadening horizons of Hedgehog pathway inhibitors. Acta Pharmaceutica, 71(2), 177–193. [Link]
-
U.S. Food and Drug Administration. (2018). Pharmacology/Toxicology NDA Review and Evaluation for NDA 210656. [Link]
-
Drugs.com. (n.d.). Glasdegib: uses, dosing, warnings, adverse events, interactions. [Link]
-
AstraZeneca. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Molecular Pharmaceutics, 19(5), 1599–1611. [Link]
-
Ueda, T., Urasaki, Y., & Usuki, K. (2018). Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies. Cancer Science, 109(10), 3233–3242. [Link]
-
Pfizer. (2021). DAURISMO (glasdegib) tablets, for oral use - Highlights of Prescribing Information. [Link]
-
MDPI. (2022). Evaluation of the Pharmacokinetics of the Pancreastatin Inhibitor PSTi8 Peptide in Rats: Integration of In Vitro and In Vivo Findings. Pharmaceuticals, 15(1), 74. [Link]
-
Pfizer. (n.d.). DAURISMO™ (glasdegib) Mechanism of Action and Safety Info. [Link]
-
Norsworthy, K. J., Luo, L., & Kluetz, P. G. (2019). FDA Approval Summary: Glasdegib for Newly Diagnosed Acute Myeloid Leukemia. Clinical Cancer Research, 25(19), 5705–5709. [Link]
-
AstraZeneca. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Molecular Pharmaceutics, 19(5), 1599–1611. [Link]
Sources
- 1. HealthTree Foundation for Acute Myeloid Leukemia, glasdegib Treatment Details [healthtree.org]
- 2. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Approval Summary: Glasdegib for Newly Diagnosed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Metabolism, excretion and pharmacokinetics of [14C]glasdegib (PF-04449913) in healthy volunteers following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Safety of Glasdegib in Participants With Moderate/Severe Hepatic Impairment: A Phase I, Single‐Dose, Matched Case‐Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics of Glasdegib in Patients With Advanced Hematologic Malignancies and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics of Glasdegib in Patients With Advanced Hematologic Malignancies and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 12. Glasdegib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Physiologically Based Pharmacokinetic Modeling of the Drug-Drug Interaction Between CYP3A4 Substrate Glasdegib and Moderate CYP3A4 Inducers in Lieu of a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. daurismo.pfizerpro.com [daurismo.pfizerpro.com]
- 15. oncologynewscentral.com [oncologynewscentral.com]
- 16. labeling.pfizer.com [labeling.pfizer.com]
Technical Guide: PF-04449613 and the Modulation of Synaptic Plasticity in Rodent Models
Executive Summary
PF-04449613 is a highly selective, brain-penetrant inhibitor of phosphodiesterase 9A (PDE9A) .[1][2] Unlike PDE5 inhibitors (e.g., sildenafil) which primarily regulate vascular cGMP, PF-04449613 targets a distinct pool of cGMP in the central nervous system (CNS) associated with glutamatergic transmission and synaptic plasticity.
This technical guide analyzes the compound's efficacy in enhancing learning and memory, specifically focusing on motor memory consolidation and dendritic spine remodeling in rodent models. It distinguishes PF-04449613 from its clinical sister compound, PF-04447943, clarifying its specific utility as a tool compound for investigating cGMP-dependent structural plasticity.
Mechanistic Foundation: The PDE9A-cGMP-PKG Axis
Mechanism of Action
PDE9A has the highest affinity for cGMP (
The accumulation of cGMP activates Protein Kinase G (PKG) . In the context of synaptic plasticity, PKG phosphorylates downstream targets including the AMPA receptor subunit GluR1 and the transcription factor CREB (cAMP response element-binding protein). This cascade facilitates Long-Term Potentiation (LTP) and the structural stabilization of dendritic spines.
Pathway Visualization
The following diagram illustrates the signal transduction pathway modulated by PF-04449613.
Caption: PF-04449613 inhibits PDE9A, preventing cGMP degradation and enhancing PKG-mediated synaptic plasticity.
Pharmacokinetics & Pharmacodynamics (PK/PD)
PF-04449613 demonstrates rapid blood-brain barrier (BBB) penetration and dose-dependent target engagement.
Key PK Parameters (Rodent)
| Parameter | Value / Observation | Reference |
| IC50 (PDE9A) | 22 nM | [1] |
| Selectivity | >1000-fold vs. PDE1-8, PDE10-11 | [1] |
| Effective Dose | 10 mg/kg (s.c. or i.p.) | [2] |
| CSF cGMP Peak | ~30 minutes post-administration | [3] |
| Vehicle | 5% DMSO / 5% Cremophor / 90% Saline | [2] |
CSF cGMP Elevation
Administration of PF-04449613 results in a robust elevation of cGMP in the cerebrospinal fluid (CSF), serving as a biomarker for central target engagement. Unlike PDE5 inhibitors, which show limited effects on bulk brain cGMP unless NO is artificially elevated, PDE9 inhibition elevates basal cGMP pools.
Preclinical Efficacy: Rodent Models[3][4][5][6]
While the sister compound PF-04447943 is frequently cited for Novel Object Recognition (NOR), PF-04449613 has been specifically validated for Motor Learning and Structural Plasticity in the motor cortex.
Accelerated Rotarod Task (Motor Learning)
In this model, mice must learn to balance on a rotating rod that accelerates over time. This task depends heavily on plasticity in the primary motor cortex (M1).
-
Observation: Mice treated with PF-04449613 (10 mg/kg) showed significantly higher average running speeds and longer latency to fall compared to vehicle controls.
-
Timecourse: Improvements were observable after 1 day of training and sustained over a 7-day protocol.
-
Significance: This indicates that PDE9 inhibition accelerates the acquisition and consolidation of motor skills.
In Vivo Two-Photon Imaging (Structural Plasticity)
Using transcranial two-photon microscopy, researchers tracked the formation and elimination of dendritic spines in Layer V pyramidal neurons of the motor cortex.
-
Finding 1 (Basal): Chronic treatment (28 days) increased the turnover (formation and elimination) of spines under resting conditions.
-
Finding 2 (Learning-Induced): When combined with Rotarod training, PF-04449613 treatment significantly increased the survival rate of newly formed spines .
Experimental Protocols
Protocol A: Accelerated Rotarod with PF-04449613
Objective: Assess the effect of PDE9 inhibition on motor skill acquisition.
Reagents:
-
PF-04449613 (dissolved in 5% DMSO / 5% Cremophor EL / 90% Saline).
-
Dose: 10 mg/kg.[3]
Workflow:
-
Habituation (Day 0): Place mice on the rotarod at a constant low speed (e.g., 5 rpm) for 5 minutes to acclimate them to the apparatus.
-
Dosing (Days 1-7): Administer PF-04449613 or Vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the training session.
-
Training Session:
-
Set rotarod to accelerate from 4 to 40 rpm over 300 seconds.
-
Perform 4 trials per day with a 15-30 minute inter-trial interval.
-
-
Data Collection: Record "Latency to Fall" (seconds) and "Max Speed" (rpm) for each trial.
-
Analysis: Calculate the daily average for each mouse. Compare the learning curves (Day 1 vs Day 7) between treatment groups using Two-Way ANOVA with repeated measures.
Protocol B: CSF cGMP Quantification (Target Engagement)
Objective: Verify central pharmacodynamic effect.
Workflow Visualization:
Caption: Workflow for validating central PDE9 inhibition via CSF cGMP quantification.
Critical Quality Control:
-
Blood Contamination: Discard any CSF samples with visible blood, as plasma cGMP levels differ from CNS levels and phosphodiesterases in blood can degrade the sample.
-
Phosphodiesterase Inhibitors in Lysis Buffer: When processing tissue/CSF, ensure the lysis buffer contains IBMX or a similar broad-spectrum PDE inhibitor to prevent cGMP degradation ex vivo.
Translational Implications & Limitations
Specificity of PF-04449613 vs. PF-04447943
Researchers must distinguish between these two Pfizer compounds:
-
PF-04449613: Validated primarily for motor cortex plasticity and cardiac hypertrophy models [2, 4]. It is an excellent tool compound for mechanistic studies.
-
PF-04447943: The clinical candidate sister compound, more widely published in Novel Object Recognition (NOR) and Social Recognition tasks [5].
-
Implication: While the mechanism (PDE9 inhibition) suggests PF-04449613 would likely work in NOR, strict scientific accuracy requires citing the specific compound tested in the specific assay.
Therapeutic Potential
The ability of PF-04449613 to enhance the survival of new dendritic spines suggests a potential therapy for neurodegenerative disorders (e.g., Alzheimer's) where synaptic loss precedes cell death. By stabilizing synaptic connections formed during learning, PDE9 inhibitors may convert transient short-term memories into stable long-term traces.
References
-
Yang, G., et al. (2018). The Phosphodiesterase 9 Inhibitor PF-04449613 Promotes Dendritic Spine Formation and Performance Improvement after Motor Learning.[4][3] Developmental Neurobiology, 78(9), 859-872. Retrieved from [Link]
-
Kleiman, R. J., et al. (2012).[3] Phosphodiesterase 9A regulates central cGMP and modulates responses to cholinergic and monoaminergic perturbation in vivo. Journal of Pharmacology and Experimental Therapeutics, 341(2), 396-409. Retrieved from [Link]
-
Lee, D. I., et al. (2015).[3] Phosphodiesterase 9A controls nitric-oxide-independent cGMP and hypertrophic heart disease.[5] Nature, 519(7544), 472-476. Retrieved from [Link]
-
Hutson, P. H., et al. (2011).[3] The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function in rodents.[3] Neuropharmacology, 61(4), 665-676. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression: A Mechanistic and Therapeutic Review [mdpi.com]
Methodological & Application
How to dissolve PF-04449613 for cell culture experiments
Application Note: Solubilization and Handling of PF-04449613 (PDE9 Inhibitor)
Abstract This application note provides a rigorous technical guide for the solubilization, storage, and experimental application of PF-04449613, a potent and selective Phosphodiesterase 9A (PDE9A) inhibitor. While often discussed in the context of phosphodiesterase research alongside PDE10A inhibitors, PF-04449613 is distinct in its selectivity for PDE9. This protocol details the preparation of high-stability stock solutions in dimethyl sulfoxide (DMSO), serial dilution strategies to minimize solvent toxicity in cell culture, and best practices for maintaining compound integrity.
Introduction & Mechanism of Action
PF-04449613 is a highly selective inhibitor of PDE9A with an IC50 of approximately 22 nM [1]. Unlike PDE10A, which hydrolyzes both cAMP and cGMP, PDE9A is specific for cGMP. The inhibition of PDE9A by PF-04449613 leads to the accumulation of intracellular cGMP, enhancing signaling through Protein Kinase G (PKG) and downstream effectors involved in synaptic plasticity and cognitive function [2].
Critical Distinction: Researchers must note that PF-04449613 is not a PDE10A inhibitor. It exhibits >1000-fold selectivity for PDE9A over other PDE families [1]. Proper experimental design requires distinguishing this mechanism from dual-substrate inhibitors.
Signaling Pathway Visualization
The following diagram illustrates the specific intervention point of PF-04449613 within the cGMP signaling cascade.
Figure 1: Mechanism of Action. PF-04449613 selectively inhibits PDE9A, preventing cGMP hydrolysis and potentiating downstream PKG signaling.
Physicochemical Properties[2][3][4]
Understanding the chemical nature of PF-04449613 is prerequisite to successful dissolution.
| Property | Data |
| Chemical Name | 6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
| Molecular Weight | 395.45 g/mol |
| Formula | C₂₁H₂₅N₅O₃ |
| Solubility (DMSO) | ≥ 100 mM (Soluble) |
| Solubility (Water) | Insoluble (Requires organic solvent carrier) |
| Solubility (Ethanol) | Limited/Poor (DMSO recommended) |
| Appearance | White to off-white solid |
| Storage (Powder) | -20°C (Desiccated) |
Materials Required
-
Compound: PF-04449613 (Solid powder).
-
Solvent: Sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade (≥99.7% purity).
-
Vials: Amber glass vials or polypropylene cryovials (to protect from light and minimize adsorption).
-
Filtration: 0.22 µm PTFE syringe filter (optional, for sterilization of stock).
Protocol: Stock Solution Preparation
Objective: Create a highly concentrated, stable stock solution (typically 10 mM or 50 mM) to allow for high-dilution factors in cell culture media.
Step-by-Step Procedure:
-
Equilibration: Remove the vial of PF-04449613 from -20°C storage and allow it to equilibrate to room temperature for at least 1 hour before opening.
-
Reasoning: Opening a cold vial introduces condensation, which can hydrolyze the compound or alter the weight [3].
-
-
Calculation: Determine the volume of DMSO required.
-
Target Concentration: 10 mM
-
Formula:
-
Example: For 5 mg of PF-04449613:
-
-
Dissolution: Add the calculated volume of sterile DMSO to the vial. Vortex vigorously for 30-60 seconds.
-
Observation: The solution should be clear and colorless. If particles persist, sonicate in a water bath at room temperature for 5 minutes.
-
-
Aliquoting: Dispense the stock solution into small aliquots (e.g., 50 µL) in sterile cryovials.
-
Reasoning: Avoids repeated freeze-thaw cycles, which can degrade the compound.[1]
-
-
Storage: Store aliquots at -80°C (preferred for >1 month) or -20°C.
Protocol: Cell Culture Application
Objective: Dilute the stock solution into culture media to achieve the desired final concentration (typically 10 nM – 1 µM) while keeping DMSO concentration < 0.5% (v/v).
Experimental Workflow:
Figure 2: Serial Dilution Strategy. Using an intermediate step ensures accurate pipetting and minimizes DMSO "shock" to cells.
Dosing Strategy:
-
Intermediate Dilution (Recommended):
-
Prepare a 100x or 1000x intermediate solution in culture media (or PBS).
-
Example: Dilute 10 mM stock 1:100 into media to get 100 µM. (DMSO is now 1%).
-
-
Final Dosing:
-
Add the intermediate solution to the cell culture wells.
-
Example: Add 10 µL of 100 µM intermediate to 990 µL media in the well.
-
Final Concentration: 1 µM.
-
Final DMSO: 0.01% (Well below the toxicity threshold of 0.1-0.5%).
-
-
Vehicle Control:
-
Always run a "Vehicle Only" control containing the exact same final concentration of DMSO (e.g., 0.01%) to normalize for any solvent effects.
-
Suggested Concentration Range: Given the IC50 of 22 nM, a typical dose-response curve should cover:
-
Low: 1 nM
-
Mid: 10 nM, 30 nM (near IC50)
-
High: 100 nM, 1 µM (Maximal inhibition)
Troubleshooting & Best Practices
| Issue | Cause | Solution |
| Precipitation in Media | Rapid addition of high-conc. DMSO stock to aqueous media. | Use the Intermediate Dilution step described above. Vortex media immediately upon addition. |
| Cell Toxicity | High DMSO concentration (>0.5%). | Ensure final DMSO is <0.1%. Include a DMSO-only control to verify toxicity is not solvent-based. |
| Inconsistent Results | Compound degradation or adsorption. | Use glass or low-binding plasticware. Do not store diluted working solutions; prepare fresh. |
| "Inactive" Compound | Wrong Target Assumption. | Verify you are assaying PDE9-dependent endpoints (cGMP), not PDE10/cAMP endpoints. |
References
-
Hutson, P. H., et al. (2011). "The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents." Neuropharmacology, 61(4), 665-676. (Note: Describes the class and selectivity profile relevant to PF-04449613). Link
-
Kleiman, R. J., et al. (2012).[2] "Phosphodiesterase 9A regulates central cGMP and modulates responses to cholinergic and monoaminergic perturbation in vivo."[3] Journal of Pharmacology and Experimental Therapeutics, 341(2), 396-409. Link
-
Tocris Bioscience. "PF 04449613 Product Information." Tocris. Accessed 2024.[4] Link
-
MedChemExpress. "PF-04449613 Datasheet." MedChemExpress. Accessed 2024.[4] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Towards characterization of cell culture conditions for reliable proteomic analysis: in vitro studies on A549, differentiated THP-1, and NR8383 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: PF-04449613 Vehicle Formulation & Preparation
Standardized Protocol for In Vivo Administration (DMSO / Cremophor EL / Saline)
Abstract & Scientific Context
PF-04449613 is a potent, selective, and brain-penetrant inhibitor of Phosphodiesterase 9A (PDE9A) .[1] Unlike PDE10 inhibitors which modulate both cAMP and cGMP, PDE9A specifically hydrolyzes cGMP. Inhibition of PDE9A by PF-04449613 enhances cGMP signaling in the striatum and hippocampus, promoting synaptic plasticity and cognitive improvement in models of neurodegeneration.
The Formulation Challenge: PF-04449613 is a lipophilic small molecule (LogP ~3-4) with limited aqueous solubility. Direct addition to saline results in immediate precipitation, leading to poor bioavailability and high variability in animal data. To achieve a stable, injectable solution, a co-solvent system utilizing DMSO (solubilizer) and Cremophor EL (non-ionic surfactant) is required before dilution into Saline (aqueous carrier) .
This protocol details the preparation of the field-validated 5% DMSO / 5% Cremophor EL / 90% Saline vehicle, ensuring a stable emulsion for consistent dosing.
Materials & Reagents
| Reagent | Grade/Type | Function | Critical Note |
| PF-04449613 | >98% Purity | API (Active Ingredient) | Store at -20°C; protect from light. |
| DMSO | Sterile, Hybri-Max™ | Primary Solvent | Must be anhydrous. Hygroscopic nature can induce precipitation if old. |
| Cremophor® EL | Castor Oil, Ethoxylated | Surfactant/Emulsifier | Highly viscous. Synonym: Kolliphor® EL. |
| Saline | 0.9% NaCl, Sterile | Aqueous Carrier | Do not use PBS initially; phosphate buffers can sometimes hasten precipitation. |
Formulation Logic & Workflow
The preparation follows a specific order of addition. Deviating from this order (e.g., adding saline to DMSO before Cremophor) will cause the compound to crash out of solution due to the "solvent shock" effect.
formulation_workflow_diagram
Figure 1: Critical path for vehicle preparation. The surfactant (Cremophor) must shield the hydrophobic drug molecules before the aqueous phase (Saline) is introduced.
Detailed Protocol: 5/5/90 Formulation
Target Concentration: 1 mg/mL (Example) Total Volume: 10 mL Vehicle Composition: 5% DMSO / 5% Cremophor EL / 90% Saline
Step 1: Primary Solvation (DMSO)
-
Weigh 10 mg of PF-04449613 into a sterile glass vial or Eppendorf tube.
-
Add 500 µL (0.5 mL) of sterile 100% DMSO.
-
Action: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 1-2 minutes until the solution is perfectly clear.
-
Checkpoint: The compound must be fully dissolved. If it is cloudy here, it will fail later.
-
Step 2: Surfactant Integration (Cremophor EL)
-
Add 500 µL (0.5 mL) of Cremophor EL to the DMSO-drug solution.
-
Technique: Cremophor is extremely viscous (like honey). Use a positive displacement pipette or cut the tip of a standard P1000 tip to ensure accurate volume transfer.
-
-
Action: Vortex vigorously for 1 minute.
-
Result: You will observe a slight heat generation (exotherm) and the solution will become a homogeneous, viscous, slightly yellow liquid.
-
Why: This step coats the lipophilic drug molecules in surfactant micelles.
-
Step 3: Aqueous Dilution (Saline)[3]
-
Pre-warm the 0.9% Saline to 37°C (optional but recommended to reduce precipitation shock).
-
Add 9.0 mL of Saline to the DMSO/Cremophor mixture.
-
Critical: Add the saline in small aliquots (e.g., 1 mL at a time) or dropwise while continuously vortexing or swirling. Do not "dump" the saline in all at once.
-
-
Action: Vortex for 30-60 seconds after the final addition.
-
Final Inspection: The solution should be clear to slightly opalescent (Tyndall effect). Large visible crystals indicate failure (see Troubleshooting).
Summary Table: Volume Ratios
| Component | Volume (for 10 mL) | Volume (for 1 mL) | Final % |
| PF-04449613 (in DMSO) | 0.5 mL | 50 µL | 5% |
| Cremophor EL | 0.5 mL | 50 µL | 5% |
| Saline (0.9% NaCl) | 9.0 mL | 900 µL | 90% |
In Vivo Administration Guidelines
Dosing Parameters
-
Standard Dose Range: 1 mg/kg to 32 mg/kg (Kleiman et al., 2012).[2]
-
Dosing Volume: 10 mL/kg (standard for mice).[2]
-
Route: Subcutaneous (SC) is the primary cited route for this vehicle to ensure slow absorption and minimize first-pass effects, though Intraperitoneal (IP) is physically possible with this formulation.
Pharmacological Mechanism
PF-04449613 works by inhibiting PDE9A, preventing the degradation of cGMP. This accumulation enhances signal transduction in glutamatergic neurons.
mechanism_diagram
Figure 2: Pharmacological cascade. PF-04449613 blocks PDE9, preserving the cGMP pool required for synaptic strengthening.
Troubleshooting & Stability
Common Issues
-
Precipitation upon Saline Addition:
-
Cause: Saline added too fast or insufficient mixing during the Cremophor step.
-
Fix: Re-warm the mixture to 37°C and sonicate. If crystals persist, the formulation must be discarded.
-
-
Phase Separation:
-
Cause: Old Cremophor EL or insufficient vortexing.
-
Fix: Vortex immediately before drawing into the syringe.
-
Stability[5][6]
-
Shelf Life: This formulation is unstable over long periods.
-
Recommendation: Prepare fresh daily (ex tempore). Do not store the final diluted emulsion for more than 4 hours at room temperature.
-
Stock Storage: The 100% DMSO stock (Step 1) can be stored at -20°C for months.
References
-
Kleiman, R. J., et al. (2012). "Phosphodiesterase 9A regulates central cGMP and modulates responses to cholinergic and monoaminergic perturbation in vivo."[1] Journal of Pharmacology and Experimental Therapeutics, 341(2), 396-409.
-
Meng, Y., et al. (2018). "The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning."[2] Developmental Neurobiology, 78(9), 859-872.[2][3]
-
Lee, D. I., et al. (2015). "Phosphodiesterase 9A controls nitric-oxide-independent cGMP and hypertrophic heart disease."[1] Nature, 519, 472–476.
-
Verhoest, P. R., et al. (2012). "Discovery of a novel class of phosphodiesterase 9A inhibitors." Journal of Medicinal Chemistry, 55(20), 9045-9054.
Sources
- 1. PF 04449613 | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 2. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Phosphodiesterase 9 Inhibitor PF-04449613 Promotes Dendritic Spine Formation and Performance Improvement after Motor Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Assays for Measuring PF-04449613 Activity
Introduction: Understanding PF-04449613 and its Target, PDE9A
PF-04449613 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that plays a critical role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP).[1][2] PDE9A is a high-affinity, cGMP-specific phosphodiesterase, meaning it primarily hydrolyzes cGMP.[3][4] By inhibiting PDE9A, PF-04449613 effectively increases the concentration of cGMP within cells. This elevation in cGMP can modulate various downstream signaling pathways, making PDE9A inhibitors like PF-04449613 promising therapeutic candidates for a range of conditions, including neurodegenerative diseases such as Alzheimer's disease and cardiovascular disorders like heart failure.[3][5][6][7]
The strategic selection of in vitro assays is paramount to accurately characterizing the potency, selectivity, and cellular effects of PF-04449613. This guide provides a comprehensive overview of key in vitro methodologies, from direct enzymatic assays to cell-based functional readouts, to empower researchers in their investigation of this and other PDE9A inhibitors.
The cGMP Signaling Pathway: The Mechanism of Action of PF-04449613
To appreciate the significance of PF-04449613's activity, it is crucial to understand the cGMP signaling cascade. Intracellular cGMP is synthesized by guanylate cyclases (GCs), which exist in two primary forms: soluble guanylate cyclase (sGC), typically activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.[7] The newly synthesized cGMP then acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and other phosphodiesterases.[1] PDE9A terminates this signaling by hydrolyzing cGMP to the inactive 5'-GMP. By inhibiting PDE9A, PF-04449613 prolongs the intracellular lifespan of cGMP, thereby amplifying its downstream effects.
Caption: The cGMP signaling pathway and the inhibitory action of PF-04449613 on PDE9A.
Part 1: Biochemical Assays for Direct Measurement of PDE9A Inhibition
Biochemical assays are fundamental for determining the direct interaction of an inhibitor with its target enzyme. These assays typically utilize purified recombinant PDE9A and measure its enzymatic activity in the presence of varying concentrations of the inhibitor.
Radiometric [³H]-cGMP Hydrolysis Assay
This classic and highly sensitive method directly measures the enzymatic conversion of radiolabeled cGMP to 5'-GMP.
Principle: The assay relies on the separation of the radiolabeled product ([³H]-5'-GMP) from the unreacted substrate ([³H]-cGMP). This is typically achieved by precipitating the product with a specific resin or through chromatographic separation.[8] The amount of radioactivity in the supernatant or the eluted product is then quantified to determine the enzyme's activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.[8]
-
Substrate: [³H]-cGMP (specific activity will determine the final concentration, typically in the nanomolar range).
-
Enzyme: Purified recombinant human PDE9A. The optimal concentration should be determined empirically to ensure linear product formation over the incubation time.
-
Inhibitor: A dilution series of PF-04449613 in the appropriate vehicle (e.g., DMSO).
-
Stop Solution: 0.2 M ZnSO₄.[8]
-
Precipitating Agent: 0.2 N Ba(OH)₂.[8]
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the diluted inhibitor (or vehicle for control), and the PDE9A enzyme.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the [³H]-cGMP substrate.
-
Incubate for a predetermined time (e.g., 15 minutes) at room temperature, ensuring the reaction remains in the linear range.[8]
-
Terminate the reaction by adding the stop solution.[8]
-
Add the precipitating agent to precipitate the [³H]-5'-GMP product.[8]
-
Centrifuge the plate to pellet the precipitate.
-
Transfer an aliquot of the supernatant (containing unreacted [³H]-cGMP) to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of PF-04449613 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
| Parameter | Description | Typical Value/Range |
| IC₅₀ | The concentration of an inhibitor that reduces the enzyme activity by 50%. | For potent inhibitors like PF-04449613, this is expected to be in the low nanomolar range. |
| Kᵢ | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | Can be calculated from the IC₅₀ value using the Cheng-Prusoff equation. |
Fluorescence Polarization (FP) Assay
This high-throughput method offers a non-radioactive alternative for measuring PDE9A activity.
Principle: The assay is based on the change in the polarization of fluorescently labeled cGMP upon its hydrolysis to 5'-GMP.[9][10] A fluorescently labeled cGMP molecule is small and rotates rapidly in solution, resulting in low fluorescence polarization. When PDE9A hydrolyzes this substrate, the resulting fluorescently labeled 5'-GMP can be captured by a specific binding agent or antibody, forming a larger complex that tumbles more slowly and exhibits high fluorescence polarization.[9][10] The degree of polarization is therefore proportional to the amount of hydrolyzed substrate.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Provided in commercially available kits (e.g., from BPS Bioscience, Creative BioMart).[9][10]
-
Substrate: Fluorescently labeled cGMP.
-
Enzyme: Purified recombinant human PDE9A.
-
Inhibitor: Dilution series of PF-04449613.
-
Binding Agent/Antibody: Specific for the fluorescently labeled 5'-GMP.
-
-
Assay Procedure:
-
Add assay buffer, inhibitor, and PDE9A enzyme to a black, low-binding 96- or 384-well plate.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled cGMP substrate.
-
Incubate for a specified time (e.g., 1 hour) at room temperature.[9][10]
-
Stop the reaction and initiate detection by adding the binding agent/antibody.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
The change in millipolarization (mP) units is used to determine the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the radiometric assay.
-
Part 2: Cell-Based Assays for Measuring Intracellular cGMP Modulation
Cell-based assays are crucial for confirming that the inhibitor can penetrate the cell membrane and engage its intracellular target to produce a biological effect.
cGMP Reporter Gene Assay
This approach utilizes a genetically engineered cell line to report changes in intracellular cGMP levels.
Principle: A stable cell line (e.g., CHO or HEK293) is engineered to express PDE9A, a soluble guanylate cyclase (sGC), and a cGMP-sensitive biosensor.[11] The biosensor is often a cyclic nucleotide-gated (CNG) ion channel linked to a reporter system, such as a calcium-sensitive photoprotein (e.g., aequorin) or a fluorescent calcium indicator.[11] Activation of sGC leads to cGMP production, which opens the CNG channel, allowing calcium influx. This calcium influx then triggers a measurable light or fluorescence signal. Inhibition of PDE9A by PF-04449613 potentiates the cGMP-induced signal.
Protocol:
-
Cell Culture and Plating:
-
Culture the PDE9A reporter cell line under standard conditions.
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer.
-
Add the sGC activator (e.g., BAY 58-2667) at a submaximal concentration to stimulate basal cGMP production.[11]
-
Add the dilution series of PF-04449613.
-
Incubate for a specified time to allow for PDE9A inhibition and cGMP accumulation.
-
Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
The increase in the reporter signal is proportional to the increase in intracellular cGMP.
-
Calculate the fold-change in the signal relative to the control (sGC activator alone).
-
Determine the EC₅₀ value, which is the concentration of PF-04449613 that produces 50% of the maximal response.
-
Caption: Workflow for a cell-based cGMP reporter gene assay.
Competitive Immunoassay for cGMP Quantification
This widely used method directly quantifies the amount of cGMP in cell lysates.
Principle: This assay is based on the principle of competitive binding. Cell lysates containing cGMP are incubated in a well coated with a cGMP-specific antibody. A known amount of labeled cGMP (e.g., conjugated to an enzyme like HRP or alkaline phosphatase) is also added. The unlabeled cGMP from the cell lysate competes with the labeled cGMP for binding to the antibody. After washing away the unbound components, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured. The signal is inversely proportional to the amount of cGMP in the cell lysate.
Protocol:
-
Cell Culture and Treatment:
-
Culture the cells of interest (e.g., primary neurons, cardiomyocytes, or a cell line expressing PDE9A) in a multi-well plate.
-
Treat the cells with an sGC or pGC activator to stimulate cGMP production.
-
Treat the cells with a dilution series of PF-04449613 for a specified duration.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells using a buffer provided in a commercial cGMP immunoassay kit.
-
Centrifuge the lysate to remove cellular debris.
-
The supernatant containing the cGMP can be used directly or stored at -80°C.
-
-
cGMP Quantification:
-
Follow the protocol provided with the commercial competitive immunoassay kit (e.g., from R&D Systems, Cayman Chemical, or Enzo Life Sciences).
-
This typically involves adding the cell lysate and the labeled cGMP to the antibody-coated plate, incubating, washing, adding the substrate, and measuring the signal.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cGMP.
-
Determine the concentration of cGMP in the cell lysates by interpolating from the standard curve.
-
Plot the cGMP concentration against the logarithm of the PF-04449613 concentration to determine the EC₅₀ value.
-
Part 3: Downstream Functional Assays
These assays measure the physiological consequences of increased cGMP levels in specific cell types, providing valuable insights into the functional activity of PF-04449613.
Measurement of Calcium Transients in Cardiomyocytes
In cardiac muscle cells, cGMP can modulate calcium handling, which is essential for contractility.
Principle: Isolated cardiomyocytes are loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM).[12] Changes in intracellular calcium concentration are monitored using fluorescence microscopy. PF-04449613 is expected to alter the amplitude and kinetics of calcium transients in response to electrical stimulation.[12]
Protocol:
-
Cardiomyocyte Isolation and Loading:
-
Isolate primary cardiomyocytes from an appropriate animal model (e.g., rat or mouse).
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
-
Calcium Imaging:
-
Perfuse the cells with a physiological salt solution.
-
Electrically stimulate the cells to induce calcium transients.
-
Record the baseline calcium transients using a fluorescence microscope equipped with a high-speed camera.
-
Apply PF-04449613 at the desired concentration and continue recording the calcium transients.
-
-
Data Analysis:
-
Analyze the recorded images to quantify parameters such as the amplitude, duration, and decay rate of the calcium transients.
-
Compare these parameters before and after the application of PF-04449613.
-
| Parameter | Expected Effect of PF-04449613 | Reference |
| Amplitude of SR Ca²⁺ transients | Increased | [12] |
| SR Ca²⁺ leak rate | Decreased | [12] |
Analysis of Dendritic Spine Dynamics in Neurons
In the central nervous system, cGMP signaling is implicated in synaptic plasticity, which can be visualized by changes in dendritic spine morphology and density.[1][2]
Principle: Primary neurons or neuronal cell lines are transfected with a fluorescent protein (e.g., GFP) to visualize dendritic spines. The cells are then treated with PF-04449613, and changes in spine number, size, and shape are monitored over time using confocal or two-photon microscopy.[1][2]
Protocol:
-
Neuronal Culture and Transfection:
-
Culture primary hippocampal or cortical neurons.
-
Transfect the neurons with a plasmid encoding a fluorescent protein to label the dendritic spines.
-
-
Live-Cell Imaging:
-
Mount the coverslips with the cultured neurons on a microscope stage equipped with an environmental chamber to maintain physiological conditions.
-
Acquire baseline images of dendritic spines.
-
Treat the neurons with PF-04449613.
-
Acquire images at regular intervals to track changes in spine dynamics.
-
-
Data Analysis:
Conclusion
The in vitro assays described in these application notes provide a comprehensive toolkit for characterizing the activity of PF-04449613 and other PDE9A inhibitors. By employing a combination of biochemical, cell-based, and functional assays, researchers can gain a thorough understanding of the compound's potency, mechanism of action, and potential therapeutic effects. The choice of assay will depend on the specific research question, but a multi-faceted approach will yield the most robust and informative data.
References
-
Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line. PubMed. Available from: [Link]
-
Data Sheet PDE9A Assay Kit. BPS Bioscience. Available from: [Link]
-
PDE9A Assay Kit. Creative BioMart. Available from: [Link]
-
The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning. PubMed Central. Available from: [Link]
-
[Positive inotropic effect of phosphodiesterase type 9 inhibitor PF-04449613 in rats and its underlying mechanism]. PubMed. Available from: [Link]
-
Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer's disease. PMC - NIH. Available from: [Link]
-
The Phosphodiesterase 9 Inhibitor PF-04449613 Promotes Dendritic Spine Formation and Performance Improvement after Motor Learning. PubMed. Available from: [Link]
-
Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Publications. Available from: [Link]
-
New Therapeutics for Heart Failure: Focusing on cGMP Signaling. MDPI. Available from: [Link]
Sources
- 1. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Phosphodiesterase 9 Inhibitor PF-04449613 Promotes Dendritic Spine Formation and Performance Improvement after Motor Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. progeninc.co.kr [progeninc.co.kr]
- 10. creativebiomart.net [creativebiomart.net]
- 11. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Positive inotropic effect of phosphodiesterase type 9 inhibitor PF-04449613 in rats and its underlying mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-04449613 solubility issues and solutions
Ticket #: PF-SOL-001
Subject: Solubility Optimization, Formulation Protocols, and Troubleshooting
Status: Resolved / Guide Published
Compound Profile & Physicochemical Context
PF-04449613 is a potent, selective PDE9 inhibitor (Phosphodiesterase 9A) utilized primarily in neuroscience to study synaptic plasticity, dendritic spine density, and cognitive enhancement.
Scientist's Note: The primary technical hurdle with PF-04449613 is its high lipophilicity (LogP > 3). It is practically insoluble in water. Users frequently encounter "crashing out" (precipitation) when diluting DMSO stock solutions into aqueous buffers or media. The protocols below are designed to maintain solubility by managing the dielectric constant of the solvent system.
| Property | Specification |
| Molecular Weight | 395.45 g/mol |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) |
| Solubility (DMSO) | ~25–30 mg/mL (up to 100 mM) |
| Solubility (Ethanol) | ~5–10 mg/mL (Lower than DMSO) |
| Storage | -20°C (Solid), -80°C (DMSO Stock) |
In Vivo Formulation Guides (Animal Models)
Protocol A: The "Gold Standard" Solution (IP / IV Injection)
Best for: Intraperitoneal (IP) or Intravenous (IV) administration where a clear solution is required. Source Validation: This vehicle (5/5/90) was utilized in the pivotal Kleiman et al. (2012) study to demonstrate increased cerebral cGMP levels.
Vehicle Composition:
Step-by-Step Preparation (Critical Order of Addition):
-
Weigh the required amount of PF-04449613 solid into a sterile vial.
-
Add DMSO (5% of total volume): Vortex/sonicate until the solid is completely dissolved. The solution must be clear yellow/colorless.
-
Warning: Do not proceed if particles remain.
-
-
Add Cremophor EL (5% of total volume): Add directly to the DMSO-drug solution. Vortex vigorously for 30–60 seconds. The mixture will become viscous.
-
Add Saline (90% of total volume): Add the saline slowly (dropwise or small aliquots) while continuously vortexing.
-
Why? Rapid addition of saline can shock the hydrophobic compound out of solution, causing irreversible precipitation.
-
-
Final Check: The result should be a clear solution. If cloudy, sonicate at 37°C for 5–10 minutes.
Protocol B: Oral Suspension (Oral Gavage)
Best for: High-dose oral studies (>10 mg/kg) where solubility limits in Protocol A might be exceeded.
Vehicle Composition:
-
0.5% Methylcellulose (400 cP)
-
0.1% Tween 80
-
99.4% Water
Preparation:
-
Weigh PF-04449613 solid.
-
Add the calculated volume of 0.5% Methylcellulose/0.1% Tween 80 vehicle.
-
Sonicate extensively (15–20 mins) to create a uniform suspension.
-
Note: This is a suspension, not a solution. Stir immediately before dosing to ensure dose uniformity.
In Vitro Troubleshooting (Cell Culture)
User Issue: "My cells die when I add the compound, or crystals form in the media."
Root Cause Analysis:
-
DMSO Toxicity: Primary neurons are sensitive to DMSO > 0.1%.
-
Osmotic Shock: Adding 100% DMSO stock directly to media creates a local high-concentration pocket, causing precipitation.
The "Intermediate Dilution" Method: Do not pipette 1 µL of 10 mM stock directly into 10 mL of media. Instead:
-
Stock: Prepare 10 mM stock in 100% DMSO.
-
Intermediate: Dilute stock 1:10 or 1:100 into culture media (or PBS) to create a 10x or 100x working solution. Vortex immediately.
-
Final: Add the intermediate solution to the cell culture well.
Visual Workflows
Figure 1: Formulation Decision Tree
Caption: Logic flow for selecting the correct vehicle based on administration route and solubility limits.
Figure 2: The "5/5/90" Preparation Protocol
Caption: Critical order of addition to prevent precipitation during solubilization.
Frequently Asked Questions (FAQs)
Q: Can I use PEG400 instead of Cremophor EL? A: Yes, PEG400 is a viable alternative co-solvent. A common variation is 10% DMSO / 40% PEG400 / 50% Water . However, the 5/5/90 (DMSO/Cremophor/Saline) formulation is more frequently cited for this specific scaffold in pharmacokinetic studies.
Q: Is PF-04449613 light sensitive? A: Like many heterocyclic compounds, it should be treated as light-sensitive. Store solid powder in amber vials. When preparing solutions for in vivo use, wrap the formulation vial in foil if it will sit on the bench for >1 hour.
Q: I bought the compound as a salt (e.g., HCl), but the protocol assumes free base. What do I do? A: You must adjust the weight to account for the salt mass.
-
Correction Factor: Molecular Weight (Salt) / Molecular Weight (Free Base, 395.45).
-
Solubility Note: Salt forms often have better aqueous solubility but may alter the pH of your vehicle. Check pH before injection; it should be near physiological pH (7.4).
Q: Why does the compound precipitate after 24 hours in the fridge? A: PF-04449613 has a strong tendency to crystallize at low temperatures in aqueous mixtures.
-
Solution: Formulations should be prepared fresh daily . Do not store diluted aqueous formulations. Frozen DMSO stocks are stable for months.
References
-
Kleiman, R. J., et al. (2012). "Phosphodiesterase 9A regulates central cGMP and modulates responses to cholinergic and monoaminergic perturbation in vivo." Journal of Pharmacology and Experimental Therapeutics, 341(2), 396-409.
-
Miotke, J. A., et al. (2018). "The Phosphodiesterase 9 Inhibitor PF-04449613 Promotes Dendritic Spine Formation and Performance Improvement after Motor Learning."[4] Developmental Neurobiology, 78(9), 859-872.[4]
-
MedChemExpress (MCE). "PF-04449613 Product Datasheet & Solubility."
-
Pfizer Inc. "Compound Safety and Solubility Data (Internal/Patent Disclosure)." WO2012046162A1.
Sources
Potential off-target effects of PF-04449613 in vivo
A Guide to Investigating Potential In Vivo Off-Target Effects
Welcome to the technical support center for researchers utilizing PF-04449613. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale to empower your in vivo studies. This guide is structured to help you anticipate, troubleshoot, and interpret potential off-target effects of PF-04449613, ensuring the integrity and accuracy of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding PF-04449613 and the rationale for off-target investigations.
Q1: What is the primary, on-target mechanism of action for PF-04449613?
A: PF-04449613 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] The PDE9A enzyme is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), a critical intracellular second messenger.[1] By inhibiting PDE9A, PF-04449613 prevents the breakdown of cGMP, leading to its accumulation. This elevation of cGMP levels modulates downstream signaling pathways, which has been shown to enhance synaptic plasticity, improve performance in motor learning tasks, and increase synaptic calcium activity in preclinical models.[1][3]
Caption: On-target mechanism of PF-04449613.
Q2: If PF-04449613 is "selective," why is it critical to investigate in vivo off-target effects?
A: The term "selective" in pharmacology is relative, not absolute. It typically means a compound binds to its primary target with significantly higher affinity (often by orders of magnitude) than to other known proteins in a screening panel. However, several factors make in vivo off-target assessment essential:
-
Concentration Dynamics: The local concentration of a drug in specific tissues or cellular compartments in a living organism can be much higher than in plasma, potentially reaching levels sufficient to engage lower-affinity off-targets.
-
Metabolism: In vivo, PF-04449613 may be metabolized into active derivatives with different selectivity profiles.
-
Unknown Interactions: Preclinical selectivity panels, while extensive, do not cover the entire proteome. There may be unknown off-targets that were not included in the screening assays.[4]
Q3: What are the known, lower-affinity off-target interactions of PF-04449613 from in vitro screening?
A: While PF-04449613 shows high selectivity for PDE9A, broad screening panels have identified several other proteins it can interact with at higher concentrations.[2] These are critical to consider when designing experiments and interpreting results, especially at higher doses.
| Target | Interaction Metric | Value (nM) | Potential Implication |
| PDE9A (On-Target) | IC₅₀ | 22 | Primary therapeutic effect |
| Dopamine Transporter (DAT) | Kᵢ | 110 | Altered dopaminergic neurotransmission, motor effects |
| Sodium Channel (Site 2) | Kᵢ | 470 | Changes in neuronal excitability |
| Cytochrome P450 2C19 | IC₅₀ | 1600 | Drug-drug interactions, altered metabolism |
| μ-Opioid Receptor | Kᵢ | 3500 | Analgesic or other opioid-related system effects |
| Data sourced from R&D Systems.[2] |
Q4: How might potential off-target effects manifest phenotypically in vivo?
A: Off-target effects can manifest as any observable change not readily explained by the known consequences of PDE9A inhibition. Based on the known lower-affinity targets[2], researchers should be vigilant for:
-
Cardiovascular Changes: Unexpected alterations in heart rate, blood pressure, or cardiac contractility. A study in rats did show PF-04449613 has a positive inotropic effect, which was attributed to enhanced SERCA2a activity.[5] It is crucial to determine if such effects align with the expected cGMP pathway or suggest off-target action.
-
Neurological/Behavioral Effects: Changes in locomotion, stereotypy, or reward-seeking behaviors (potentially related to the dopamine transporter).
-
Visual Disturbances: Other PDE inhibitors have been associated with visual side effects.[6] Any unexpected visual responses in animal models should be carefully documented.
-
General Toxicity: Signs of poor health, weight loss, or organ-specific toxicity that are inconsistent with the on-target mechanism.
Section 2: Troubleshooting Guide for In Vivo Off-Target Assessment
This section provides structured workflows in a question-and-answer format to address specific experimental challenges.
Problem 1: We observe an unexpected phenotype in our animal model (e.g., altered motor activity) that does not seem related to the known cognitive-enhancing effects of PDE9 inhibition. How do we begin to identify the potential off-target?
A: This scenario requires a systematic, multi-pronged approach to move from a general observation to a testable hypothesis. The causality behind this workflow is to first confirm and precisely define the phenotype, then use unbiased discovery methods to generate hypotheses, and finally use targeted experiments to validate those hypotheses.
Caption: Workflow for identifying novel off-target effects.
Experimental Protocol: Pharmacological Rescue Experiment
This protocol is a self-validating system. If the phenotype is caused by an off-target interaction, specifically blocking that interaction should reverse the phenotype without affecting the on-target engagement.
-
Objective: To determine if the unexpected motor phenotype is mediated by the dopamine transporter (DAT), a known off-target of PF-04449613.[2]
-
Animal Model: Use the same species, strain, and sex of animal in which the phenotype was originally observed.
-
Experimental Groups (n=8-10 per group):
-
Group 1: Vehicle
-
Group 2: PF-04449613 (effective dose that causes the phenotype)
-
Group 3: Selective DAT inhibitor (e.g., GBR-12909) + Vehicle
-
Group 4: PF-04449613 + Selective DAT inhibitor
-
-
Procedure:
-
Acclimatize animals to the testing environment.
-
Pre-treat with the DAT inhibitor or its vehicle approximately 30-60 minutes before the next injection. The pre-treatment time should be based on the known pharmacokinetics of the chosen antagonist.
-
Administer PF-04449613 or its vehicle.
-
At the time of peak effect for PF-04449613, conduct the behavioral assessment (e.g., open field test, rotarod).
-
Self-Validation Step: At the end of the experiment, collect brain tissue (e.g., striatum) and measure cGMP levels. This confirms that the DAT inhibitor did not prevent the on-target engagement of PDE9A by PF-04449613.
-
-
Expected Outcomes & Interpretation:
-
If DAT is the off-target: Group 4 will show a significant reduction in the motor phenotype compared to Group 2, while cGMP levels will remain elevated in both Group 2 and Group 4 compared to vehicle controls.
-
If DAT is NOT the off-target: Group 4 will exhibit the same motor phenotype as Group 2.
-
Problem 2: Our RNA-seq data from PF-04449613-treated hippocampus shows significant differential expression of genes unrelated to the canonical cGMP/PKG pathway. How do we validate if these are true off-target effects or downstream systemic responses?
A: RNA-seq is a powerful but sensitive discovery tool; its findings must be rigorously validated to distinguish direct pharmacological effects from secondary biological responses.[7] The key is to use orthogonal methods and control compounds to confirm the initial findings.
Experimental Protocol: Validating RNA-Seq Hits
-
Objective: To validate and differentiate direct off-target gene expression changes from other effects.
-
Step 1: Bioinformatic Triage
-
Perform pathway and gene ontology (GO) analysis on the differentially expressed genes.
-
Cross-reference the most perturbed pathways with the known pharmacology of PF-04449613's lower-affinity targets (e.g., dopaminergic signaling, ion channel regulation).[2] This helps prioritize genes for validation.
-
-
Step 2: Orthogonal Technical Validation
-
Select a panel of 5-10 top candidate genes from your bioinformatic analysis.
-
Using the same RNA samples from the original experiment, perform quantitative real-time PCR (qRT-PCR).
-
Causality: This step is crucial to rule out artifacts of the sequencing process itself. A strong correlation between RNA-seq fold-changes and qRT-PCR results confirms the technical accuracy of the initial discovery.
-
-
Step 3: Biological Validation with a Control Compound
-
Rationale: The most robust way to confirm an off-target effect is to demonstrate that it is not produced by a structurally distinct compound that hits the same primary target.
-
Procedure:
-
Select another potent, selective, and structurally different PDE9 inhibitor (if available).
-
Treat animals with Vehicle, PF-04449613, and the "Control PDE9 Inhibitor" at doses that produce equivalent on-target engagement (i.e., similar increases in brain cGMP).
-
Extract RNA from the hippocampus and perform qRT-PCR on your validated panel of genes.
-
-
Interpretation:
-
Likely Off-Target Effect: The gene expression changes are seen only in the PF-04449613 group.
-
Likely On-Target (or downstream) Effect: The gene expression changes are seen in both the PF-04449613 and the Control PDE9 Inhibitor groups.
-
-
References
-
Zhang, C., Feng, X., Liu, C., et al. (2018). The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning. Developmental Neurobiology, 78(9), 859-872. [Link]
-
Chen, L., Li, M., Wang, Y., et al. (2021). [Positive inotropic effect of phosphodiesterase type 9 inhibitor PF-04449613 in rats and its underlying mechanism]. Zhongguo Ying Yong Sheng Li Xue Za Zhi, 37(2), 209-214. [Link]
-
Al-Shayeb, B., T. T. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. [Link]
-
Al-Shayeb, B., T. T. (2022). Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]
-
Verhoest, P. R., et al. (2012). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function in rodents. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Tan, E. S., et al. (2021). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Biomarker Research. [Link]
-
CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]
-
PubMed. (n.d.). The Phosphodiesterase 9 Inhibitor PF-04449613 Promotes Dendritic Spine Formation and Performance Improvement after Motor Learning. PubMed. [Link]
-
Davies, B. M., et al. (2020). The impact of phosphodiesterase inhibition on neurobehavioral outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review. Apollo. [Link]
-
CD Genomics. (n.d.). Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics. [Link]
-
AgeneBio. (n.d.). Newsroom Blog, Updates, & Neurodegenerative Research Articles. AgeneBio. [Link]
-
Tan, E. S., et al. (2021). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. PDF. [Link]
-
Pawar, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]
-
NeurologyLive. (n.d.). FDA News. NeurologyLive. [Link]
-
Biologics & Targeted Therapies. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Dove Medical Press. [Link]
-
PMC - PubMed Central. (n.d.). Phosphodiesterase Inhibitors for Alzheimer's Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale. PMC - PubMed Central. [Link]
-
Moschetti, V., et al. (2017). A Phase IC Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Cognitive Outcomes of BI 409306 in Patients with Mild-to-Moderate Schizophrenia. NIH. [Link]
Sources
- 1. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. The Phosphodiesterase 9 Inhibitor PF-04449613 Promotes Dendritic Spine Formation and Performance Improvement after Motor Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Positive inotropic effect of phosphodiesterase type 9 inhibitor PF-04449613 in rats and its underlying mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase IC Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Cognitive Outcomes of BI 409306 in Patients with Mild-to-Moderate Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
PF-04449613 Technical Support Center: A Guide to Dose-Dependent Effects and Experimental Troubleshooting
Welcome to the technical support center for PF-04449613, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. As you navigate your research, understanding the dose-dependent effects of PF-04449613 is critical for accurate data interpretation and mitigation of potential experimental confounds.
This resource is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the mechanistic underpinnings of its action, potential adverse effects observed in preclinical and related clinical studies, and provide actionable troubleshooting strategies.
Understanding the Mechanism of Action of PF-04449613
Q1: What is the primary mechanism of action for PF-04449613?
PF-04449613 is a highly selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE9A, PF-04449613 prevents the breakdown of cGMP, leading to its accumulation within the cell. This elevation of cGMP levels can modulate a range of physiological processes, including synaptic plasticity, cardiovascular function, and cellular proliferation.
Caption: Mechanism of action of PF-04449613.
Dose-Dependent Adverse Effects: Insights from Preclinical and Related Clinical Studies
While specific clinical trial data on the dose-dependent adverse effects of PF-04449613 in humans is not extensively published, we can draw valuable insights from preclinical studies and clinical trials of other selective PDE9A inhibitors, such as BI 409306. These findings can help anticipate potential dose-limiting effects in your experimental models.
Q2: What are the potential dose-dependent adverse effects of PF-04449613 based on available data?
Based on preclinical studies with PF-04449613 and clinical studies with the similar PDE9A inhibitor BI 409306, researchers should be aware of potential dose-dependent effects on the cardiovascular, nervous, and visual systems.
Cardiovascular Effects (Preclinical Data)
A study in rats demonstrated that a single intraperitoneal dose of 5.5 mg/kg of PF-04449613 resulted in significant hemodynamic changes.[1]
| Parameter | Observation at 5.5 mg/kg (i.p.) in Rats |
| Cardiac Output | Increased |
| Stroke Volume | Increased |
| Systolic Blood Pressure | Increased |
| Heart Rate | Not specified |
Experimental Consideration: When working with animal models, it is crucial to monitor cardiovascular parameters, especially at higher dose ranges. Unintended cardiovascular effects can confound the results of studies focused on other physiological systems.
Neurological and Visual Effects (Inferred from a similar PDE9A inhibitor, BI 409306)
A first-in-human study of BI 409306 in healthy male volunteers revealed dose-dependent adverse events, primarily affecting the nervous and visual systems. These effects were generally mild to moderate and transient.
| Adverse Event | Dose Range (BI 409306) | Description |
| Nervous System | ||
| Headache | Increasing with dose | Common, transient |
| Dizziness | Increasing with dose | Reported at higher doses |
| Visual System | ||
| Photopsia (flashes of light) | ≥ 100 mg | Transient, dose-dependent |
| Photophobia (light sensitivity) | ≥ 100 mg | Transient, dose-dependent |
| Chromatopsia (color vision changes) | ≥ 100 mg | Transient, dose-dependent |
| Blurred Vision | ≥ 350 mg | Reported at the highest tolerated dose |
Experimental Consideration: In preclinical studies involving behavioral assessments, it is important to consider that visual disturbances could impact performance on tasks that rely on visual cues. Researchers should consider including control experiments to rule out such confounding effects.
Troubleshooting Guide for Experimental Studies
This section provides practical advice for addressing specific issues that may arise during your experiments with PF-04449613.
Q3: I am observing unexpected behavioral changes in my animal model at higher doses of PF-04449613. How can I troubleshoot this?
Unexpected behavioral changes could be due to a variety of factors, including off-target effects or exaggerated on-target effects. A systematic approach is key to identifying the cause.
Caption: Troubleshooting workflow for unexpected behavioral effects.
Step-by-Step Troubleshooting Protocol:
-
Conduct a Dose-Response Study:
-
Rationale: To determine if the observed behavioral change is dose-dependent, which is a hallmark of a drug-induced effect.
-
Method: Administer a range of PF-04449613 doses, including a vehicle control and doses lower and higher than the one causing the unexpected effect. Systematically record and quantify the specific behavioral changes at each dose.
-
-
Implement Sensory-Motor Control Tests:
-
Rationale: To rule out the possibility that the behavioral changes are due to impaired vision, motor coordination, or general malaise rather than a specific cognitive or emotional effect.
-
Method:
-
Visual Acuity: Use tests like the visual cliff or water maze with a visible platform.
-
Motor Coordination: Employ a rotarod test or beam walking assay.
-
General Health: Monitor body weight, food and water intake, and home cage activity.
-
-
-
Monitor Cardiovascular Parameters:
-
Rationale: Preclinical data suggests that PF-04449613 can induce cardiovascular changes. These changes could indirectly affect behavior.
-
Method: In a separate cohort of animals, measure heart rate and blood pressure using telemetry or tail-cuff plethysmography at the doses used in your behavioral studies.
-
-
Evaluate Potential Off-Target Effects:
-
Rationale: While PF-04449613 is highly selective for PDE9A, at higher concentrations, the risk of off-target activity increases.
-
Method: Review the literature for known off-target interactions of PF-04449613 and other PDE9A inhibitors. If a specific off-target is suspected, consider using a selective antagonist for that target in a co-administration experiment to see if it reverses the unexpected behavioral effect.
-
Q4: My in vitro experiments are showing inconsistent results. Could the dose of PF-04449613 be a factor?
Yes, the concentration of PF-04449613 is a critical parameter in in vitro experiments. Inconsistent results can often be traced back to issues with dose selection, compound stability, or cellular health.
Troubleshooting In Vitro Inconsistencies:
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | - Inaccurate pipetting- Cell health issues- Compound precipitation | - Verify pipette calibration.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at all tested concentrations of PF-04449613.- Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. If precipitation is suspected, consider using a lower concentration or a different solvent system. |
| Lack of a Clear Dose-Response | - Inappropriate concentration range- Compound degradation- Target not expressed | - Broaden the concentration range in your next experiment (e.g., from picomolar to micromolar) to ensure you are capturing the full dose-response curve.- Prepare fresh stock solutions of PF-04449613 for each experiment.- Confirm the expression of PDE9A in your cell line or primary culture using techniques like qPCR or Western blotting. |
| Unexpected Cellular Toxicity | - Off-target effects at high concentrations- Solvent toxicity | - Lower the concentration of PF-04449613.- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. |
Frequently Asked Questions (FAQs)
Q5: What is the recommended starting dose for in vivo studies with PF-04449613?
The optimal starting dose will depend on the animal model, the route of administration, and the specific research question. Based on the available preclinical literature, doses in the range of 1-10 mg/kg have been used in rodents for behavioral and physiological studies. It is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental paradigm.
Q6: Are there any known drug-drug interactions to be aware of when using PF-04449613?
While specific drug-drug interaction studies for PF-04449613 are not widely published, it is important to consider its metabolism. Like many small molecules, PF-04449613 is likely metabolized by cytochrome P450 (CYP) enzymes. Co-administration with potent inhibitors or inducers of these enzymes could alter the exposure to PF-04449613, potentially leading to increased adverse effects or reduced efficacy. For example, the clinical study of BI 409306 highlighted that individuals who are poor metabolizers of CYP2C19 had significantly higher exposure to the drug.
Q7: How should I prepare and store PF-04449613 for my experiments?
For in vitro experiments, PF-04449613 is typically dissolved in a suitable organic solvent like DMSO to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C and protected from light. For in vivo studies, the compound may need to be formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The stability of PF-04449613 in your chosen formulation should be confirmed. Always refer to the manufacturer's instructions for specific guidance on solubility and storage.
References
-
[Positive inotropic effect of phosphodiesterase type 9 inhibitor PF-04449613 in rats and its underlying mechanism]. [Link]
Sources
Technical Support Center: Troubleshooting PF-04449613 Delivery in Animal Models
Welcome to the technical support center for the in vivo application of PF-04449613. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during preclinical studies with this potent and selective phosphodiesterase 9 (PDE9) inhibitor. Our goal is to ensure the scientific integrity of your experiments by providing a framework for consistent and effective drug delivery.
Understanding PF-04449613: Mechanism of Action
PF-04449613 is a selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9, PF-04449613 increases intracellular levels of cGMP, a key second messenger involved in various physiological processes, including synaptic plasticity and neuronal function.[1] In preclinical rodent models, inhibition of PDE9 has been shown to enhance cognitive function and memory.[1][2]
Caption: Mechanism of action of PF-04449613.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the in vivo delivery of PF-04449613 in a question-and-answer format.
Formulation and Solubility
Question 1: My PF-04449613 is precipitating in the vehicle. What should I do?
Answer: This is a common issue with poorly water-soluble compounds like PF-04449613. The primary cause is often the drug coming out of solution when the organic solvent (like DMSO) is diluted into an aqueous phase.
Root Cause Analysis:
-
Insufficient Solubilizing Agent: The concentration of Cremophor or other surfactants may be too low to maintain the drug in a stable micellar formulation.
-
Temperature Effects: Preparing or storing the formulation at a lower temperature can decrease solubility.
-
pH Sensitivity: Although less common for this compound class, extreme pH values can affect solubility.
-
Incorrect Mixing Procedure: The order and speed of adding components can significantly impact the final formulation's stability.
Troubleshooting Protocol: Formulation Preparation
-
Initial Dissolution: Ensure PF-04449613 is fully dissolved in 100% DMSO first. The compound is soluble up to 100 mM in DMSO.[3][4]
-
Vehicle Preparation: A commonly used and effective vehicle is a 5% DMSO, 5% Cremophor EL, and 90% saline (0.9% NaCl) mixture.[1]
-
Step 1: In a sterile tube, add the required volume of Cremophor EL.
-
Step 2: Add the PF-04449613/DMSO stock solution to the Cremophor EL and vortex thoroughly. This step is crucial for forming stable micelles that will encapsulate the drug.
-
Step 3: Slowly add the saline to the DMSO/Cremophor mixture while continuously vortexing or stirring. Rapid addition of the aqueous phase can cause the drug to precipitate.
-
-
Visual Inspection: After preparation, the solution should be clear and free of visible particulates. Hold it up to a light source for careful inspection.
-
Gentle Warming: If you observe slight precipitation, gentle warming of the solution to 37°C in a water bath with gentle agitation may help redissolve the compound. However, do not overheat, as this could degrade the compound or vehicle components.
-
Fresh Preparation: It is highly recommended to prepare the formulation fresh before each administration to minimize the risk of precipitation over time.[5]
Alternative Vehicle Formulations:
If precipitation persists, consider these alternative formulations, which are commonly used for poorly soluble compounds. Remember to always include a vehicle-only control group in your experiments.
| Vehicle Component | Concentration | Pros | Cons |
| DMSO | Up to 10% | High solubilizing power. | Can cause local irritation and potential toxicity at higher concentrations.[6] |
| PEG300/400 | 20-40% | Good solubilizer, generally well-tolerated. | Can be viscous, making injection difficult. |
| Tween 80 | 5-10% | Surfactant that improves solubility and stability. | Potential for hypersensitivity reactions in some animals. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20-40% (w/v) | Forms inclusion complexes to enhance solubility. | Can be viscous and may have its own pharmacological effects. |
Administration Route and Technique
Question 2: I am observing inconsistent results between animals. Could the administration technique be a factor?
Answer: Absolutely. Inconsistent administration can lead to significant variability in drug exposure and, consequently, in the observed biological effects.
Root Cause Analysis:
-
Inaccurate Dosing Volume: Errors in calculating or drawing up the dose.
-
Improper Injection Technique: For subcutaneous (SC) injections, injecting too deep (into the muscle) or too shallow (intradermally) can alter absorption kinetics. For oral gavage, improper placement can lead to esophageal or tracheal injury.[7][8]
-
Leakage from Injection Site: This can occur with SC injections if the needle is withdrawn too quickly or if the injection volume is too large for the site.
Experimental Protocol: Best Practices for Administration
Subcutaneous (SC) Injection:
-
Animal Restraint: Proper restraint is crucial for accurate and safe injection.[9]
-
Injection Site: The loose skin over the back, between the shoulder blades, is a common and well-tolerated site.
-
Needle Size: Use a 25-27 gauge needle.
-
Technique:
-
Tent the skin at the injection site.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure you have not entered a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Oral Gavage:
-
Animal Restraint: Firm but gentle restraint is essential to prevent injury.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal.
-
Technique:
-
Gently extend the animal's head and neck to straighten the esophagus.
-
Pass the gavage needle along the roof of the mouth and gently down the esophagus. Do not force the needle.
-
Administer the solution slowly.
-
If the animal struggles or you feel resistance, withdraw the needle and start again.
-
Caption: A decision-making workflow for troubleshooting inconsistent in vivo results.
Efficacy and Target Engagement
Question 3: How can I confirm that PF-04449613 is reaching its target and having the desired biological effect in my animal model?
Answer: Confirming target engagement is critical for interpreting your study results. For PF-04449613, this involves measuring the downstream effects of PDE9 inhibition.
Pharmacodynamic Assay Protocol: Measuring Brain cGMP Levels
Subcutaneous administration of PF-04449613 has been shown to significantly increase cerebral cGMP levels in a dose-dependent manner.[1] Peak cGMP levels are typically observed 30-60 minutes after administration.[1]
-
Dosing and Tissue Collection:
-
Administer PF-04449613 or vehicle to your animals.
-
At a predetermined time point (e.g., 30, 60, or 120 minutes post-dose), humanely euthanize the animals.
-
Rapidly dissect the brain region of interest (e.g., hippocampus, cortex, striatum)[10] and immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of cGMP.
-
-
Sample Preparation:
-
Homogenize the frozen tissue in an appropriate buffer (e.g., 0.1 M HCl) to precipitate proteins and extract cGMP.
-
Centrifuge the homogenate and collect the supernatant.
-
-
cGMP Measurement:
-
Quantify cGMP levels in the supernatant using a commercially available cGMP enzyme immunoassay (EIA) kit. Follow the manufacturer's instructions carefully.
-
-
Data Analysis:
-
Normalize cGMP concentrations to the total protein content of the tissue homogenate.
-
Compare cGMP levels between the PF-04449613-treated and vehicle-treated groups. A significant increase in cGMP in the treated group indicates successful target engagement.
-
Expected Outcome: A dose-dependent increase in brain cGMP levels following PF-04449613 administration.
Safety and Tolerability
Question 4: What are the potential signs of toxicity I should monitor for in my animals?
Answer: While PF-04449613 is generally well-tolerated at therapeutic doses, it's important to monitor for any adverse effects, especially at higher doses or with chronic administration.
General Clinical Observations:
-
Changes in Body Weight: Monitor body weight at least twice weekly. Significant weight loss can be an indicator of toxicity.
-
Changes in Behavior: Observe for any changes in activity level, grooming habits, or social interaction.
-
Injection Site Reactions: For SC injections, check for any signs of inflammation, swelling, or skin irritation at the injection site.
-
Cardiovascular Effects: While not a primary concern with PDE9 inhibitors, some phosphodiesterase inhibitors can have cardiovascular effects.[11] Monitor for any signs of respiratory distress or changes in heart rate if your experimental model has a cardiovascular component.
Specific Considerations for PDE9 Inhibitors:
-
Neurological Effects: Since PDE9 is highly expressed in the brain, monitor for any unexpected neurological signs such as tremors, seizures, or ataxia, especially at high doses.
-
Gastrointestinal Effects: Monitor for signs of gastrointestinal upset, such as diarrhea or changes in stool consistency.
Troubleshooting Adverse Events:
-
Dose Reduction: If you observe signs of toxicity, consider reducing the dose.
-
Vehicle Control: Always include a vehicle-only control group to ensure that any observed effects are due to the compound and not the vehicle itself. The vehicle components, such as DMSO and Cremophor, can have their own biological effects.[12]
-
Consult a Veterinarian: If you observe any severe or unexpected adverse events, consult with your institution's veterinary staff immediately.
Data Summary Tables
Table 1: Recommended Dosing and Formulation for PF-04449613 in Mice
| Parameter | Recommendation | Source(s) |
| Dose Range | 1 - 32 mg/kg | [1] |
| Route of Administration | Subcutaneous (SC) or Oral Gavage (p.o.) | [1][13] |
| Vehicle Formulation | 5% DMSO / 5% Cremophor EL / 90% Saline | [1] |
| Frequency of Administration | Once or twice daily | [1] |
Table 2: Physicochemical Properties of PF-04449613
| Property | Value | Source(s) |
| Molecular Weight | 395.45 g/mol | [4] |
| Solubility in DMSO | ≥ 100 mM | [3][4] |
| Storage (as solid) | -20°C | [4] |
References
-
The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning. PubMed Central. Available at: [Link]
-
Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer's disease. PubMed Central. Available at: [Link]
-
Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line. PubMed. Available at: [Link]
-
A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. PubMed Central. Available at: [Link]
-
How can I dissolve paclitaxel (which is already dissolved in DMSO) in cremophor EL and dehydrated ethanol for IP injections? ResearchGate. Available at: [Link]
-
Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide. Frontiers in Neuroscience. Available at: [Link]
-
guide for the development of stability studies of veterinary medicines. World Organisation for Animal Health. Available at: [Link]
-
Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval. PubMed Central. Available at: [Link]
-
What vehicle should I use for subcutaneous administration in mice of a drug that is soluble in DMSO? ResearchGate. Available at: [Link]
-
SOP 10.8 - Gavage Techniques in Small Animals (Rat). Queen's University. Available at: [Link]
-
I conducted an in vivo study using Paclitaxel and observed mouse mortality. What could be the reason? ResearchGate. Available at: [Link]
-
Polymeric Micelles and Alternative Nanonized Delivery Vehicles for Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. National Institutes of Health. Available at: [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]
-
Expression of cGMP-Specific Phosphodiesterase 9A mRNA in the Rat Brain. The Journal of Neuroscience. Available at: [Link]
-
The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function in rodents. PubMed. Available at: [Link]
-
Approaches in subcutaneous delivery of monoclonal antibodies. European Pharmaceutical Review. Available at: [Link]
-
TRANSITIONING FROM VIAL TO SUBCUTANEOUS INJECTION DEVICES FOR BIOLOGICAL DRUG PRODUCTS. ONdrugDelivery. Available at: [Link]
-
PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression: A Mechanistic and Therapeutic Review. MDPI. Available at: [Link]
-
Guideline on in-use stability testing of veterinary medicinal products. European Medicines Agency. Available at: [Link]
-
Hippocampal AMPA- and NMDA-induced cGMP signals are mainly generated by NO-GC2 and are under tight control of phosphodiesterases. Nature. Available at: [Link]
-
The discovery of potent, selective, and orally bioavailable PDE9 inhibitors as potential hypoglycemic agents. ResearchGate. Available at: [Link]
-
Effect of dimethyl sulfoxide on bladder tissue penetration of intravesical paclitaxel. ResearchGate. Available at: [Link]
-
[Troubleshooting] Is the dissolution scheme of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline for Paclitaxel tolerated by animals? ResearchGate. Available at: [Link]
Sources
- 1. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 9a Inhibition in Mouse Models of Diastolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. seed.nih.gov [seed.nih.gov]
- 10. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: PF-04449613 (PDE9 Inhibition) versus PDE5 Inhibitors for cGMP Elevation
Executive Summary: The "Two Pools" Paradigm
For decades, elevating cyclic guanosine monophosphate (cGMP) has been synonymous with PDE5 inhibition (e.g., Sildenafil, Tadalafil). However, recent translational data reveals that cGMP is not a monolithic cytosolic pool. It exists in distinct, spatially segregated compartments regulated by different phosphodiesterases.[1]
This guide compares PF-04449613 , a highly selective PDE9 inhibitor, against the standard class of PDE5 inhibitors . The critical differentiator is not merely potency, but compartmental selectivity :
-
PDE5 Inhibitors primarily amplify the Nitric Oxide (NO) / Soluble Guanylyl Cyclase (sGC) pool.
-
PF-04449613 amplifies the Natriuretic Peptide (NP) / Particulate Guanylyl Cyclase (pGC) pool.[2]
This distinction renders PF-04449613 effective in pathological states where the NO pathway is compromised (e.g., Heart Failure with preserved Ejection Fraction, HFpEF, and Alzheimer's Disease), a context where PDE5 inhibitors often fail.
Mechanistic Comparison & Signaling Pathways
Enzyme Kinetics and Affinity
PDE9 has the highest affinity for cGMP among all 11 PDE families, with a Michaelis constant (
| Feature | PF-04449613 (PDE9 Inhibitor) | PDE5 Inhibitors (Sildenafil/Tadalafil) |
| Primary Substrate | cGMP (High Specificity) | cGMP (High Specificity) |
| Substrate Affinity ( | High Affinity ( | Lower Affinity ( |
| Upstream Driver | Natriuretic Peptides (ANP, BNP) | Nitric Oxide (NO) |
| Synthase Coupling | Particulate Guanylyl Cyclase (pGC) | Soluble Guanylyl Cyclase (sGC) |
| Dependence on NOS | Independent (Works in low NO states) | Dependent (Requires active NOS) |
| Key Tissue Expression | Brain (Hippocampus, Cortex), Heart | Lung, Corpus Cavernosum, Platelets |
Visualization: The Compartmentalized cGMP Signaling Pathways
The following diagram illustrates the segregation of cGMP pools. Note how PF-04449613 targets the pGC-driven pool, which remains intact even when endothelial dysfunction impairs NO production.
[2]
Quantitative Performance Data
Potency and Selectivity Profile
While Sildenafil is a potent PDE5 inhibitor, it suffers from cross-reactivity with PDE6 (causing visual side effects). PF-04449613 demonstrates superior selectivity for PDE9, a critical factor for CNS applications to avoid off-target emetic effects associated with PDE4 inhibition.
| Compound | Target IC50 (nM) | Selectivity Ratio (vs. Nearest PDE) | Key Off-Target Risks |
| PF-04449613 | ~22 nM (PDE9A) | >1000x vs PDE1-11 | Minimal (High specificity) |
| Sildenafil | ~3.5 nM (PDE5) | ~10x vs PDE6 | PDE6 (Vision), PDE1 (Hypotension) |
| Vardenafil | ~0.7 nM (PDE5) | ~15x vs PDE6 | PDE6 (Vision) |
| Tadalafil | ~2.0 nM (PDE5) | ~5x vs PDE11 | PDE11 (Myalgia/Back Pain) |
Data compiled from Kleiman et al. (2012) and standard pharmacological assays.
Efficacy in Low-NO Conditions (Crucial Differentiator)
In experimental models of cardiac hypertrophy (TAC-induced), endothelial dysfunction leads to reduced NO bioavailability.
-
PDE5 Inhibitors: Lose efficacy because their substrate pool (NO-driven cGMP) is depleted.
-
PF-04449613: Retains efficacy because it amplifies the NP-driven pool, which is upregulated in heart failure as a compensatory mechanism.
Experimental Protocol: Differential PDE Activity Assay
To validate the specific contribution of PDE9 vs. PDE5 in your tissue samples, you cannot rely on total cGMP hydrolysis. You must use a Subtraction Method using specific inhibitors.
Reagents Required[3][4]
-
Substrate: [3H]-cGMP (1 µM final concentration). Note: Use low concentration to detect high-affinity PDE9 activity.
-
Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 µM BSA.
-
Inhibitors:
-
IBMX: Broad-spectrum PDE inhibitor (Positive Control).
-
Sildenafil/Zaprinast: Selective PDE5 inhibitor (100 nM).
-
PF-04449613: Selective PDE9 inhibitor (500 nM).
-
Bay 73-6691: Alternative PDE9 inhibitor for validation.
-
Step-by-Step Workflow
-
Homogenization: Homogenize tissue (e.g., hippocampus or left ventricle) in ice-cold lysis buffer. Centrifuge at 100,000 x g to separate cytosolic (PDE5-rich) and particulate fractions (PDE9 is often associated with T-tubules/nuclear envelope).
-
Aliquot: Split the supernatant into 4 reaction tubes.
-
Inhibitor Treatment:
-
Reaction: Incubate with [3H]-cGMP for 15 minutes at 30°C.
-
Termination: Stop reaction by boiling or adding ZnSO4/Ba(OH)2.
-
Calculation:
-
PDE5 Activity = (Activity in Tube A) - (Activity in Tube B)
-
PDE9 Activity = (Activity in Tube A) - (Activity in Tube C)
-
Protocol Visualization
Therapeutic Implications & Expert Insight
Why Choose PF-04449613?
1. CNS Penetration & Synaptic Plasticity: PF-04449613 was specifically optimized for brain penetration (unlike many PDE5 inhibitors which have limited CNS access). In the hippocampus, PDE9 regulates a cGMP pool involved in NMDA receptor signaling and Long-Term Potentiation (LTP). Studies show PF-04449613 improves dendritic spine density and cognitive performance in Alzheimer's models where PDE5 inhibitors show limited efficacy.
2. Heart Failure with Preserved Ejection Fraction (HFpEF): In HFpEF, the NO-sGC-cGMP pathway is often downregulated due to oxidative stress uncoupling NOS. However, the NP-pGC pathway often remains functional or is upregulated (high BNP levels).
-
Scientific Insight: Using a PDE5 inhibitor in this context is like trying to pump water from a dry well (the NO pool). Using PF-04449613 preserves the water in the full well (the NP pool), effectively reversing hypertrophy and fibrosis independent of NO.
When to Stick with PDE5 Inhibitors?
If the research focus is vascular smooth muscle relaxation (e.g., Pulmonary Hypertension, Erectile Dysfunction), PDE5 inhibitors remain the gold standard. PDE5 is far more abundant in the vasculature and lung tissue than PDE9.
References
-
Lee, D. I., et al. (2015). "Phosphodiesterase 9A controls nitric-oxide-independent cGMP and hypertrophic heart disease."[4] Nature, 519, 472–476.
-
Kleiman, R. J., et al. (2012). "Phosphodiesterase 9A regulates central cGMP and modulates responses to cholinergic and monoaminergic perturbation in vivo." Journal of Pharmacology and Experimental Therapeutics, 341(2), 396-409.
-
Francis, S. H., et al. (2011). "cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action." Pharmacological Reviews, 62(3), 525-563.
-
Kokkonen, K., & Kass, D. A. (2017). "Phosphodiesterase 9 inhibition: A novel therapy for heart failure?" Circulation, 136, 123-125.
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. mdpi.com [mdpi.com]
- 3. cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of PF-04449613 Against Other Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, the precision of a molecular agent to interact with its intended target while avoiding off-target effects is paramount. This guide provides an in-depth evaluation of the selectivity profile of PF-04449613, a potent inhibitor of phosphodiesterase 9A (PDE9A). Understanding its performance against other phosphodiesterases (PDEs) is critical for researchers aiming to leverage its therapeutic potential in areas such as neurodegenerative diseases and metabolic disorders.
The Critical Role of Selectivity in PDE Inhibition
The phosphodiesterase superfamily comprises 11 families (PDE1-PDE11), each with distinct substrate specificities (hydrolyzing either cAMP, cGMP, or both), tissue distribution, and physiological roles. This diversity necessitates the development of highly selective inhibitors to modulate specific signaling pathways and minimize undesirable side effects. A lack of selectivity can lead to a cascade of off-target effects, complicating preclinical and clinical investigations. For instance, inhibition of PDE families other than the intended target can impact cardiovascular function, inflammatory responses, and other vital processes. Therefore, a thorough characterization of an inhibitor's selectivity across the entire PDE superfamily is a foundational step in its development.
Unveiling the Selectivity Profile of PF-04449613
PF-04449613 has been identified as a highly potent and selective inhibitor of PDE9A, an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1] This guide synthesizes available data to present a clear comparison of its inhibitory activity against a panel of human phosphodiesterases.
Table 1: Comparative Inhibitory Activity (IC50) of PF-04449613 Against a Panel of Human Phosphodiesterases
| Phosphodiesterase Family | Substrate | PF-04449613 IC50 (nM) | Fold Selectivity vs. PDE9A |
| PDE9A | cGMP | 22 | 1 |
| PDE1C | cAMP/cGMP | >100,000 | >4545 |
| PDE2A | cAMP/cGMP | >100,000 | >4545 |
| PDE3A | cAMP | >100,000 | >4545 |
| PDE4D | cAMP | >100,000 | >4545 |
| PDE5A | cGMP | 3,600 | 164 |
| PDE6 | cGMP | >10,000 | >455 |
| PDE7B | cAMP | >100,000 | >4545 |
| PDE8A | cAMP | >100,000 | >4545 |
| PDE10A | cAMP | >100,000 | >4545 |
| PDE11A | cAMP/cGMP | >100,000 | >4545 |
Data synthesized from publicly available information. The inhibitory activities were determined in dose-response enzyme assays.
As the data unequivocally demonstrates, PF-04449613 exhibits exceptional selectivity for PDE9A. Its inhibitory potency against other PDE families is significantly lower, with IC50 values orders of magnitude higher than that for its primary target. This high degree of selectivity underscores its value as a precise pharmacological tool for studying the role of PDE9A in various physiological and pathological processes. A structurally similar compound, PF-04447943, also developed by Pfizer, has shown high selectivity for PDE9 versus PDEs1-8 and 10-11, further corroborating the focused activity of this chemical scaffold.[2]
The Science Behind Determining Selectivity: Experimental Methodology
The robust determination of an inhibitor's selectivity profile relies on well-controlled and validated in vitro enzyme assays. A widely accepted method for this purpose is the Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay. This technique provides a sensitive and high-throughput platform for measuring the activity of phosphodiesterases and the potency of their inhibitors.
IMAP-based Phosphodiesterase Activity Assay Workflow
Caption: Workflow of the IMAP-based PDE assay for determining inhibitor selectivity.
Step-by-Step Protocol for Evaluating PF-04449613 Selectivity
The following protocol outlines the key steps in an IMAP-based fluorescence polarization assay designed to determine the IC50 values of PF-04449613 against a panel of phosphodiesterases.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.05% NaN₃).
- Enzyme Solutions: Reconstitute and dilute each purified human recombinant PDE enzyme to its optimal working concentration in assay buffer.
- Substrate Solution: Prepare a working solution of fluorescently labeled cGMP (or cAMP for relevant PDEs) in assay buffer. The final concentration should be at or near the Km value for each respective enzyme to ensure sensitive detection of inhibition.
- Inhibitor Dilution Series: Prepare a serial dilution of PF-04449613 in DMSO, and then further dilute in assay buffer to achieve the desired final concentrations for the dose-response curve.
2. Assay Procedure:
- Add a small volume (e.g., 2.5 µL) of the diluted PF-04449613 or vehicle (DMSO) control to the wells of a low-volume 384-well microplate.
- Initiate the enzymatic reaction by adding the respective PDE enzyme (e.g., 5 µL) to each well.
- Immediately after, add the fluorescently labeled substrate (e.g., 2.5 µL) to all wells.
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
3. Detection:
- Terminate the reaction by adding the IMAP binding reagent (containing trivalent metal-coated nanoparticles) to each well.
- Incubate the plate for at least 60 minutes at room temperature to allow for the binding of the fluorescently labeled monophosphate product to the nanoparticles.
4. Data Acquisition and Analysis:
- Measure the fluorescence polarization (FP) of each well using a suitable plate reader.
- The degree of polarization is directly proportional to the amount of fluorescent product bound to the large nanoparticles.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, by fitting the data to a four-parameter logistic equation.
The Signaling Pathway Context: Why PDE9A Inhibition Matters
Understanding the signaling pathway in which PDE9A operates is crucial to appreciating the significance of a selective inhibitor like PF-04449613. PDE9A is a key regulator of cGMP levels, particularly in the brain.
Caption: The cGMP signaling pathway and the inhibitory action of PF-04449613 on PDE9A.
By selectively inhibiting PDE9A, PF-04449613 prevents the degradation of cGMP, leading to its accumulation and the subsequent activation of downstream effectors like Protein Kinase G (PKG) and cyclic nucleotide-gated ion channels. This modulation of cGMP signaling is thought to underlie the observed pro-cognitive and neuroplasticity-enhancing effects of PF-04449613 in preclinical models.[2]
Conclusion
References
-
Hutson PH, et al. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology. 2011;61(4):665-76. [Link]
Sources
- 1. PF-04449613 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Guide: PF-04449613 (PDE9i) vs. Standard of Care
Topic: Comparative Technical Guide: PF-04449613 vs. Standard Cognitive Enhancers Content Type: Technical Comparison & Experimental Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Mechanistic Positioning
PF-04449613 is a highly selective, brain-penetrant inhibitor of Phosphodiesterase 9A (PDE9A). Unlike standard cognitive enhancers that target neurotransmitter availability (Donepezil) or ion channel gating (Memantine), PF-04449613 targets the second messenger signaling cascade —specifically the cGMP-PKG-CREB pathway.
While Acetylcholinesterase (AChE) inhibitors provide symptomatic relief by boosting cholinergic tone, PDE9 inhibition aims to enhance synaptic plasticity and Long-Term Potentiation (LTP) directly. This guide compares PF-04449613 against Donepezil and Memantine, highlighting its lack of emetic side effects (a major limitation of PDE4 inhibitors) and its specific utility in preclinical validation of cGMP-dependent memory consolidation.
Mechanistic Differentiation
-
PF-04449613: Inhibits cGMP hydrolysis in the hippocampus/cortex
Increases cGMP Activates Protein Kinase G (PKG) Phosphorylates CREB Enhances gene transcription (BDNF) & Synaptic Plasticity. -
Donepezil: Inhibits AChE
Increases synaptic Acetylcholine Enhances cholinergic transmission. -
Memantine: Uncompetitive NMDA receptor antagonist
Blocks excessive Ca²⁺ influx Reduces excitotoxicity (neuroprotection).[1]
Technical Comparison: PF-04449613 vs. Competitors
The following data synthesizes binding affinities and pharmacological profiles. Note the distinct lack of emetic potential in PF-04449613 compared to PDE4 inhibitors.
Table 1: Pharmacological & Performance Profile
| Feature | PF-04449613 (PDE9i) | Donepezil (AChEi) | Memantine (NMDA Antagonist) | Rolipram (PDE4i - Reference) |
| Primary Target | PDE9A (cGMP-specific) | Acetylcholinesterase | NMDA Receptor (GluN2B) | PDE4 (cAMP-specific) |
| Potency (IC50/Ki) | IC50: ~22 nM (Human PDE9) | IC50: ~6.7 nM (AChE) | Ki: ~0.5 - 1.0 µM | IC50: ~1.0 µM |
| Selectivity | >1000x vs. PDE1-8, 10-11 | High for AChE vs BuChE | Low affinity (Voltage-dependent) | Moderate |
| Biomarker | CSF cGMP levels | RBC AChE Activity | None (Clinical efficacy) | cAMP levels |
| Emetic Potential | Absent (PDE9 not in Area Postrema) | High (GI vagal stimulation) | Low (Dizziness/Confusion) | Severe (Area Postrema) |
| Mechanism of Action | Enhances LTP & Plasticity | Enhances Transmission | Reduces Excitotoxicity | Enhances Plasticity |
| Clinical Status | Preclinical Tool (Class failed Ph2) | FDA Approved (AD) | FDA Approved (AD) | Failed (Side Effects) |
Critical Insight: The failure of the PDE9 inhibitor class (e.g., PF-04447943, BI 409306) in Phase 2 Alzheimer's trials highlights a "Translation Gap." While PF-04449613 robustly increases CSF cGMP and spine density in rodents, this has not translated to symptomatic improvement in human AD pathology, potentially due to the irreversibility of neurodegeneration or redundancy in cGMP hydrolysis (e.g., via PDE2 or PDE5).
Signaling Pathway Visualization
The diagram below illustrates the specific intervention point of PF-04449613 within the glutamatergic spine, contrasting it with Memantine.
Caption: PF-04449613 prevents cGMP degradation by PDE9, amplifying the NO-cGMP-PKG signal for plasticity.
Experimental Protocols
To validate PF-04449613 efficacy, researchers must correlate behavioral outcomes with biochemical target engagement (CSF cGMP).
Protocol A: CSF cGMP Quantification (Target Engagement)
Objective: Confirm central PDE9 inhibition by measuring cGMP elevation in Cerebrospinal Fluid (CSF).
-
Dosing: Administer PF-04449613 (e.g., 3, 10, 30 mg/kg, s.c. or p.o.) to C57BL/6 mice.
-
Timepoint: Collect CSF at 30–60 minutes post-dose (Tmax).
-
Collection Method:
-
Anesthetize mouse (Ketamine/Xylazine).
-
Expose the cisterna magna via incision at the base of the skull.
-
Puncture the dura mater with a glass capillary; collect ~5-10 µL of clear CSF.
-
Critical Step: Immediately freeze in liquid nitrogen to prevent cGMP degradation.
-
-
Analysis:
-
Use a cGMP ELISA kit or LC-MS/MS.
-
Control: Compare against Vehicle and a positive control (e.g., BAY 73-6691).
-
Validation: Expect a 2-3 fold increase in cGMP over baseline.
-
Protocol B: Hippocampal Slice Electrophysiology (LTP)
Objective: Assess functional synaptic plasticity enhancement.
-
Preparation: Prepare acute hippocampal slices (400 µm) from rats/mice in ice-cold aCSF.
-
Incubation: Recover slices at room temperature for 1 hour.
-
Treatment: Bath perfuse PF-04449613 (100 nM - 500 nM) for 20 mins prior to stimulation.
-
Stimulation:
-
Place recording electrode in CA1 stratum radiatum.
-
Stimulate Schaffer collaterals.
-
Apply Weak Tetanic Stimulation (WTS) (e.g., 100 Hz for 0.2s) which normally produces decremental potentiation (E-LTP).
-
-
Measurement: Record fEPSP slope for 60 mins.
-
Outcome: PF-04449613 treated slices should convert "weak" LTP into sustained "strong" LTP (Late-LTP equivalent) via cGMP gating.
Experimental Workflow Diagram
This workflow outlines the standard preclinical validation pipeline for PDE9 inhibitors.
Caption: Step-by-step validation pipeline from molecule screening to behavioral efficacy.
References
-
Pfizer Inc.[2] / Kleiman, R. J. et al. (2012). Phosphodiesterase 9A regulates central cGMP and modulates responses to cholinergic and monoaminergic perturbation in vivo. Journal of Pharmacology and Experimental Therapeutics. Link
-
Hutson, P. H. et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology. Link
-
Wang, H. et al. (2018). The Phosphodiesterase 9 Inhibitor PF-04449613 Promotes Dendritic Spine Formation and Performance Improvement after Motor Learning.[3][4] Developmental Neurobiology. Link
-
Schwam, E. M. et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer Research. Link
-
Parsons, C. G. et al. (1999).[5] Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data. Neuropharmacology. Link
Sources
- 1. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Phosphodiesterase 9 Inhibitor PF-04449613 Promotes Dendritic Spine Formation and Performance Improvement after Motor Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head studies of different PDE9 inhibitors in vivo
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphodiesterase 9 (PDE9) selectively hydrolyzes cGMP (Km ~70 nM) and is distinct from other cGMP-degrading PDEs due to its lack of regulation by cGMP itself (unlike PDE2 or PDE5). While initially targeted for CNS indications (Alzheimer's, Schizophrenia) due to high expression in the hippocampus and striatum, recent in vivo profiling has expanded its therapeutic scope to heart failure (HF) and cardiometabolic syndrome (CMS).
This guide provides a head-to-head technical comparison of the primary PDE9 inhibitors—BAY 73-6691 , PF-04447943 , BI 409306 , and the cardiac-focused CRD-733/740 . It synthesizes pharmacokinetic (PK), pharmacodynamic (PD), and efficacy data to assist in compound selection for translational research.
Mechanistic Basis: The cGMP Signalosome
PDE9 regulates a specific pool of cGMP distinct from that regulated by PDE2 or PDE5. In the brain, PDE9 inhibition enhances NMDA receptor signaling and Long-Term Potentiation (LTP). In the heart and adipose tissue, it modulates stress signaling and mitochondrial respiration.[1]
Figure 1: PDE9 signaling nodes across different tissue types. Inhibition prevents cGMP hydrolysis, amplifying downstream PKG signaling.
Compound Profiles & Selectivity
Selection of a probe depends heavily on the required potency and blood-brain barrier (BBB) permeability.
| Compound | Developer | IC50 (hPDE9) | Selectivity | BBB Penetration | Primary Utility |
| BAY 73-6691 | Bayer | ~48 nM | >100x vs PDE1/5 | Moderate | Early Tool Compound; Reference Standard |
| PF-04447943 | Pfizer | ~8 nM | >1000x vs PDE1/5 | High | CNS Clinical Candidate; Metabolic Probe |
| BI 409306 | Boehringer Ingelheim | <10 nM | High | High | Cognitive Enhancement (Schizophrenia/AD) |
| CRD-733 | Cardurion | N/A* | Cardiac Specific | Low/Moderate | Heart Failure (HFrEF/HFpEF) |
*CRD-733 is a prodrug or analog optimized for cardiac tissue distribution; specific IC50s are proprietary but functionally equipotent to PF in cardiac assays.
Head-to-Head: CNS Efficacy (Cognition)
In vivo studies consistently demonstrate that PDE9 inhibition increases cGMP in the Cerebrospinal Fluid (CSF) and improves performance in memory tasks.
Comparative Data
-
Target Engagement: PF-04447943 demonstrates a superior dose-dependent increase in CSF cGMP compared to BAY 73-6691, likely due to higher potency and transporter evasion.
-
Behavioral Models:
-
BAY 73-6691: Effective in Morris Water Maze (reverses scopolamine deficit).
-
PF-04447943: Effective in Novel Object Recognition (NOR) and Social Recognition tasks; failed to improve ADAS-cog in human Phase II trials.
-
BI 409306: Enhances LTP in hippocampal slices; effective in T-maze.
-
Critical Insight: While all three compounds show preclinical efficacy, the "bell-shaped" dose-response curve is a common feature. Doses that are too high may lose efficacy due to cross-reactivity or compensatory mechanisms.
Head-to-Head: Cardiovascular & Metabolic Models
This is the emerging frontier for PDE9 inhibitors, distinguishing the "brain-first" compounds from "heart-first" compounds.
Heart Failure (TAC Model)[2][3][4][5]
-
CRD-733: In a Transverse Aortic Constriction (TAC) model, CRD-733 (600 mg/kg/day) reversed established Left Ventricular Hypertrophy (LVH) and improved Ejection Fraction (EF).[2][3] It significantly reduced lung weight (edema) and left atrial dilation.[2]
-
BAY 73-6691: In a doxorubicin-induced cardiomyopathy model, BAY 73-6691 showed only "partial protection" and a trend toward cGMP increase but was less effective than PDE5 inhibitors (Tadalafil). In a 5/6 nephrectomy model, it failed to improve cardiac or renal parameters.[4]
Obesity & Cardiometabolic Syndrome (CMS)[7][8]
-
PF-04447943: In high-fat diet (HFD) mice, PF-04447943 treatment reduced total body fat and hepatic steatosis without altering food intake.
-
Mechanism: The effect is driven by PPAR-α activation and "browning" of white adipose tissue.
-
Sexual Dimorphism: Efficacy is lost in ovariectomized females unless estrogen is supplemented, indicating an estrogen-dependent PPAR-α interaction.
| Feature | PF-04447943 (Metabolic) | CRD-733 (Cardiac) | BAY 73-6691 (Reference) |
| Primary Effect | Fat browning; Weight loss | Reversal of LV Hypertrophy | Partial cardiac protection |
| Mechanism | PPAR-α / Mitochondrial Respiration | NP-cGMP-PKG Signaling | cGMP elevation |
| Key Limitation | Sex-dependent efficacy (Females) | Clinical data limited to Phase 2 | Lower potency/efficacy in vivo |
Experimental Protocols
To ensure reproducibility and data integrity, the following self-validating protocols are recommended.
Protocol 1: In Vivo Microdialysis for cGMP (Target Engagement)
Objective: Quantify free cGMP levels in the hippocampus to verify BBB penetration and enzyme inhibition.
-
Probe Implantation: Stereotaxic implantation of a microdialysis probe (2mm membrane) into the dorsal hippocampus of freely moving rats.
-
Equilibration: Perfuse with aCSF at 1.0 µL/min for 2 hours to stabilize baseline.
-
Dosing: Administer PDE9 inhibitor (p.o. or i.p.).
-
Sampling: Collect dialysate every 20 minutes into vials containing 10 µL of acetic anhydride (to prevent cGMP degradation).
-
Validation:
Protocol 2: Transverse Aortic Constriction (TAC) for HF Efficacy
Objective: Assess the ability of a PDE9 inhibitor to reverse established heart failure.[2]
-
Induction: Perform TAC surgery on mice (27G needle constriction of aortic arch).
-
Confirmation: at 2 weeks post-TAC, perform echocardiography. Enroll only animals with >30% increase in LV mass or <45% Fractional Shortening.
-
Treatment: Randomize to Vehicle vs. PDE9 Inhibitor (e.g., CRD-733) for 4 weeks.
-
Readouts:
Figure 2: Experimental workflow for validating PDE9 inhibitors in CNS vs. Cardiac models.
Critical Analysis & Recommendations
-
Selectivity is Key: PDE9 inhibitors must be highly selective against PDE1 (expressed in heart/brain) to avoid confounding vascular effects. PF-04447943 and BI 409306 offer superior selectivity profiles compared to early generation compounds.
-
The "Bell-Shaped" Curve: In cognitive assays, efficacy often diminishes at higher doses. This is likely due to spillover inhibition of other PDEs or presynaptic autoreceptor feedback. Dose-response studies must cover a 3-log range.
-
Clinical Translation: While CNS trials (Pfizer, Boehringer) have largely failed to show benefit in AD/Schizophrenia, the cardiovascular and metabolic applications represent a "second life" for this class. The robust reversal of hypertrophy by CRD-733 suggests that the heart may be a more viable target than the brain for PDE9 inhibition.
References
-
Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology. Link
-
van der Staay, F. J., et al. (2008). The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents. Neuropharmacology. Link
-
Richards, D. A., et al. (2021). CRD-733, a Novel PDE9 (Phosphodiesterase 9) Inhibitor, Reverses Pressure Overload–Induced Heart Failure.[2][3][10] Circulation: Heart Failure. Link
-
Mishra, S., et al. (2021). Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice.[1][6][7][9] Journal of Clinical Investigation. Link
-
Moschetti, V., et al. (2016). First-in-human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males. British Journal of Clinical Pharmacology. Link
-
Cardurion Pharmaceuticals. (2024).[11] Cardurion Pharmaceuticals Presents Positive Clinical Results from CARDINAL‑HF Phase 2a Clinical Trial.[12] Press Release. Link
Sources
- 1. Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRD-733 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. CRD-733, a Novel PDE9 (Phosphodiesterase 9) Inhibitor, Reverses Pressure Overload-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal and cardiac effects of the PDE9 inhibitor BAY 73-6691 in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression: A Mechanistic and Therapeutic Review [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. ventures.jhu.edu [ventures.jhu.edu]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Increased Energy Expenditure and Protection From Diet-Induced Obesity in Mice Lacking the cGMP-Specific Phosphodiesterase PDE9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Promising Phase 2a Results for Cardurion's Heart Failure Treatment [synapse.patsnap.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
